Fructose 3-phosphate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Fructosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVQPCCMLVBGQ-UYFOZJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925470 | |
| Record name | 3-O-Phosphonohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126247-74-3 | |
| Record name | Fructose 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Phosphonohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: The FN3K-F3P Axis: Mechanism & Biochemistry
[1]
The biological significance of F3P cannot be understood in isolation; it is the obligate intermediate of the FN3K pathway. Unlike stable glycolytic intermediates (e.g., Fructose-6-P), F3P is inherently unstable due to the phosphorylation at the C3 position, which destabilizes the furanose ring.
The Enzymatic Formation
FN3K does not phosphorylate free fructose as its primary substrate. Its high-affinity substrates are fructosamines (Amadori products)—lysine residues on proteins that have reacted with glucose.
-
Reaction: Protein-Fructosamine + ATP
Protein-Fructosamine-3-P + ADP. -
Destabilization: The addition of the phosphate group at C3 prevents the sugar ring from maintaining a stable configuration.
-
Release: The sugar moiety detaches from the lysine residue, restoring the pristine protein and releasing free F3P.
The Spontaneous Decomposition
Once released, F3P is not metabolized by standard kinases. Instead, it undergoes non-enzymatic
-
Degradation Product: 3-Deoxyglucosone (3-DG).[1][2][3][4][5]
-
Consequence: 3-DG is an
-dicarbonyl compound, far more reactive than glucose. It rapidly reacts with arginine and lysine residues to form AGEs (e.g., imidazolone), contributing to diabetic cataracts and neuropathy.
Pathway Visualization
The following diagram illustrates the dual nature of this pathway: protein repair vs. toxic byproduct generation.
Caption: The FN3K catalytic cycle. Note how protein repair (green) comes at the cost of generating F3P and subsequently toxic 3-DG (black).
Part 2: Physiological & Pathological Roles
The "Repair vs. Toxicity" Paradox
In healthy tissues, FN3K activity is low, and downstream detoxification enzymes (like aldehyde reductase) manage trace 3-DG levels. However, in hyperglycemic states (Diabetes Mellitus), this balance collapses.
-
Diabetes: High glucose drives massive formation of fructosamines. FN3K activity increases to repair proteins (e.g., Hemoglobin, Crystallins), leading to a surge in F3P.
-
The Consequence: F3P accumulation overwhelms detoxification capacities, leading to a buildup of 3-DG. This is a primary driver of diabetic cataracts (lens crystallin cross-linking) and neuropathy .
The Signaling Nexus: Nrf2 Regulation
Recent evidence places FN3K as a critical regulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of antioxidant response.
-
Mechanism: Nrf2 itself can be glycated, which impairs its function/stability. FN3K deglycates Nrf2, enhancing its transcriptional activity.
-
Oncology Context: Cancer cells often upregulate FN3K to maintain high Nrf2 activity, protecting themselves from oxidative stress and chemotherapy (e.g., Cisplatin).
-
Therapeutic Implication: FN3K inhibitors are being repurposed as chemosensitizers in breast cancer to strip tumors of this Nrf2 shield.[6]
Part 3: Experimental Methodologies
For researchers targeting this pathway, accurate detection of F3P is challenging due to its instability. Standard enzymatic assays for fructose will not detect F3P.
Protocol A: 31P-NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) allows for the detection of F3P in intact tissue extracts without the need for derivatization, which might degrade the molecule.
Reagents:
-
Perchloric Acid (PCA) 60%
-
Potassium Hydroxide (KOH)
-
D2O (Deuterium Oxide)
-
EDTA (to chelate paramagnetic ions)
Workflow:
-
Tissue Extraction: Homogenize tissue (e.g., erythrocytes, lens, tumor) in ice-cold 6% PCA (1:5 w/v).
-
Centrifugation: Spin at 10,000 x g for 15 min at 4°C to pellet proteins.
-
Neutralization: Carefully neutralize the supernatant to pH 7.0 using KOH. Critical: Do not overshoot pH, as F3P degrades rapidly in alkaline conditions.
-
Preparation: Lyophilize the supernatant and resuspend in D2O containing 10 mM EDTA.
-
Acquisition: Acquire 31P-NMR spectra (typically 162 MHz or higher).
-
Target Signal: F3P resonates as a distinct resonance at ~6.7 ppm (depending on pH/standard) or often cited near 5.8 ppm relative to 85% phosphoric acid, distinct from the sugar phosphate region (3-5 ppm).
-
Validation: Spike the sample with synthetic F3P (if available) or treat with alkaline phosphatase to confirm signal disappearance.
-
Protocol B: LC-MS/MS Detection of 3-DG (F3P Proxy)
Because F3P degrades to 3-DG, measuring 3-DG is often used as a high-throughput proxy for FN3K pathway flux.
-
Derivatization: React plasma/lysate with 2,3-diaminonaphthalene (DAN) .
-
Incubation: 4°C for 16 hours (minimizes artifactual formation).
-
Detection: The resulting naphthoimidazole derivative is stable and highly fluorescent/ionizable for LC-MS/MS analysis.
Part 4: Therapeutic Landscape & Drug Development
Targeting F3P implies targeting FN3K.[6] The strategy differs by disease indication.
| Indication | Goal | Mechanism | Potential Candidates |
| Diabetes | Inhibit FN3K | Prevent formation of F3P and toxic 3-DG. | Sorbinil (weak), Specific ATP-competitive inhibitors (in development). |
| Oncology | Inhibit FN3K | Prevent Nrf2 deglycation | Oxaliplatin , Lansoprazole (identified via drug repurposing screens). |
Drug Screening Workflow
Researchers screening for FN3K inhibitors should utilize a coupled enzymatic assay.
Caption: High-throughput screening workflow for FN3K inhibitors using ATP depletion assays.
References
-
Delpierre, G. et al. (2000). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes.[7] Biochemical Journal. Link
-
Szwergold, B. S. et al. (1990). Identification of this compound in the lens of diabetic rats. Science. Link
-
Van Schaftingen, E. et al. (2001). Fructosamine 3-kinase, an enzyme involved in protein deglycation.[7][8][9][10] Biochemical Society Transactions. Link
-
Garg, D. et al. (2023).[4] Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2.[10] PLOS ONE. Link
-
Beisswenger, P. J. et al. (2018). Evidence That Differences in Fructosamine-3-Kinase Activity May Be Associated With the Glycation Gap in Human Diabetes. Diabetes Care. Link
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2: Human FN3K homology modelling, docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructosamine 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2: Human FN3K homology modelling, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose 3-Phosphate: The Non-Canonical Glycation Mediator in Cellular Metabolism
[1]
Executive Summary
While canonical fructose metabolism focuses on the glycolytic entry points (Fructose 1-phosphate and Fructose 6-phosphate), This compound (F3P) represents a distinct, pathological branch of carbohydrate metabolism. It is not an energy intermediate but a potent glycating agent generated by Fructosamine-3-kinase (FN3K) .[1]
This guide delineates the biochemical genesis of F3P, its obligate decomposition into the toxic dicarbonyl 3-deoxyglucosone (3DG) , and its critical role in the pathophysiology of diabetic complications.[1] It serves as a technical roadmap for quantifying this unstable metabolite and targeting the FN3K axis in drug discovery.
Biochemical Genesis: The FN3K Axis[1]
The Enzymatic Anomaly
Unlike hexokinase or fructokinase, which phosphorylate at the C6 or C1 positions for metabolic utility, Fructosamine-3-kinase (FN3K) phosphorylates the C3 position.
-
Primary Function: FN3K is a repair enzyme designed to "deglycate" proteins.[1][2][3][4] It phosphorylates fructosamines (Amadori products like fructoselysine) on damaged proteins.[1][2][3][4]
-
The "Off-Target" Reaction: In environments of high intracellular fructose (e.g., hyperglycemic lens or nerve tissue), FN3K accepts free fructose as a substrate, converting it directly into F3P.
The Instability Mechanism
F3P is inherently unstable.[5] The phosphorylation at C3 destabilizes the furanose ring, forcing a spontaneous decomposition.[1][3][5][6] This reaction is the primary source of intracellular 3-deoxyglucosone (3DG) , a highly reactive alpha-dicarbonyl that drives Advanced Glycation End-product (AGE) formation.
Diagram 1: The FN3K-F3P-3DG Pathway
This diagram illustrates the divergence of F3P from standard glycolysis and its convergence into AGE toxicity.
Caption: The FN3K-mediated phosphorylation of fructose creates F3P, which bypasses glycolysis to generate the toxic dicarbonyl 3DG.[3][6][7][8][9][10][11]
Pathological Implications
The accumulation of F3P is a hallmark of metabolic stress, particularly in tissues with insulin-independent glucose uptake (lens, erythrocytes, Schwann cells).
| Feature | Canonical Fructose Metabolism | This compound Pathway |
| Enzyme | Fructokinase / Hexokinase | Fructosamine-3-kinase (FN3K) |
| Product | Fructose-1-P / Fructose-6-P | Fructose-3-Phosphate |
| Stability | Stable (metabolized via aldolase) | Unstable (Half-life < 2h) |
| Outcome | Energy (ATP) / Lipogenesis | 3-Deoxyglucosone (Toxin) |
| Clinical Link | NAFLD, Obesity | Diabetic Cataracts, Neuropathy |
Mechanism of Toxicity
-
AGE Precursor: 3DG reacts with arginine and lysine residues 10,000x faster than glucose, forming imidazolone-type AGEs.
-
Redox Stress: The metabolism of 3DG by aldehyde reductase consumes NADPH, depleting the cellular antioxidant reserve (similar to the Polyol pathway).
Experimental Protocols & Analytical Methodologies
Detecting F3P requires specific handling due to its lability. Standard metabolomics workflows often miss it because it degrades during extraction.
Protocol: 31P-NMR Spectroscopy (Gold Standard for Intact Tissue)
Nuclear Magnetic Resonance (NMR) allows for the detection of F3P in situ without extraction, preserving the unstable phosphate bond.
Methodology:
-
Sample Prep: Isolate erythrocytes or lens tissue. Wash 3x with saline. Resuspend in D2O saline buffer to 50% hematocrit (for RBCs).
-
Incubation: Incubate samples with 20-50 mM Fructose to drive F3P accumulation.
-
Acquisition:
-
Instrument: 500 MHz NMR (or higher).
-
Probe: 31P-tunable probe.
-
Parameters: Broad-band proton decoupling.
-
-
Identification:
-
F3P Signal: Look for a distinct resonance peak at ~6.5 ppm (downfield from ATP-alpha).
-
Differentiation: Distinguish from Fructose-1-P (typically ~4.0 ppm) and Fructose-6-P.
-
Protocol: LC-MS/MS Quantification of 3DG (Surrogate Marker)
Since F3P degrades to 3DG, measuring 3DG is the most reliable proxy for FN3K activity in lysate.
Reagents:
-
Internal Standard: [13C6]-Glucose or [13C]-3DG.
-
Derivatization Agent: 2,3-diaminonaphthalene (DAN) or o-phenylenediamine (OPD).
Workflow:
-
Extraction: Lyse cells in ice-cold PCA (Perchloric Acid) to precipitate proteins immediately. Neutralize with KHCO3.
-
Derivatization: Add DAN (0.1% in 0.1M HCl). Incubate at 4°C for 16 hours (prevents artifactual 3DG formation from glucose).
-
LC Parameters:
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 mins.
-
-
MS Detection:
-
Mode: MRM (Multiple Reaction Monitoring).
-
Target: Monitor transition for the quinoxaline derivative of 3DG.
-
Diagram 2: Analytical Decision Tree
Selecting the right method based on stability and sensitivity.
Caption: Workflow for analyzing the unstable F3P metabolite versus its stable breakdown product 3DG.
Therapeutic Targeting: FN3K Inhibitors[2]
Drug development efforts focus on inhibiting FN3K to prevent the formation of 3DG, rather than targeting F3P itself.
-
Target Mechanism: ATP-competitive inhibition of FN3K.
-
Screening Assay:
-
Substrate: Fructoselysine (synthetic Amadori product).
-
Readout: ADP production (ADP-Glo assay) or 3DG release (fluorometric via DAN derivatization).
-
-
Validation: A successful inhibitor should reduce intracellular 3DG levels in erythrocytes incubated with high fructose, without affecting glycolytic flux (lactate production).
References
-
Delpierre, G., et al. (2000).[3][6] Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase.[4] Diabetes.[1][2][3][4][12][10] Link
-
Szwergold, B. S., et al. (2001). Human Fructosamine-3-Kinase: Purification, Sequencing, Substrate Specificity, and Evidence of Activity In Vivo.[12] Diabetes.[1][2][3][4][12][10] Link
-
Lal, S., et al. (1995). Fructose-3-phosphate in the lens of diabetic rats.[1][10] Archives of Biochemistry and Biophysics. Link
-
Van Schaftingen, E., et al. (2003). Fructosamine 3-kinase, an enzyme involved in protein deglycation.[1][4][5][6][12][9] Biochemical Society Transactions. Link
-
Beisswenger, P. J., et al. (2012). Formation of immunochemical advanced glycation end products precedes and correlates with early diabetic nephropathy. Diabetes.[1][2][3][4][12][10] Link
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. Fructosamine-3-kinase - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Fructosamine kinase family - Wikipedia [en.wikipedia.org]
- 5. jlbsr.org [jlbsr.org]
- 6. Human fructosamine-3-kinase: purification, sequencing, substrate specificity, and evidence of activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fructosamine 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fructose 3-Phosphate: Structural Chemistry and the FN3K Axis
This guide details the structural and chemical properties of Fructose 3-phosphate (F3P), a unique metabolite distinct from the canonical glycolytic intermediates (F1P, F6P, F1,6BP). It focuses on its role in the Fructosamine-3-kinase (FN3K) axis, its chemical instability, and the downstream generation of the glycating agent 3-deoxyglucosone (3-DG).
Executive Summary
This compound (F3P) is a non-canonical phosphorylated sugar that does not participate in glycolysis or the pentose phosphate pathway. It is the product of Fructosamine-3-kinase (FN3K) , an enzyme originally characterized as a protein repair mechanism (deglycation).
Unlike its stable isomers (Fructose 6-phosphate), F3P is chemically unstable at physiological pH. It undergoes spontaneous decomposition via
Structural Chemistry & Instability
Molecular Geometry
Fructose exists in solution as an equilibrium of pyranose (approx. 70%) and furanose (approx. 22%) tautomers. Phosphorylation at the C3 position fundamentally alters this stability.
-
Chemical Formula:
-
Molecular Weight: 260.14 g/mol
-
Key Feature: The phosphate group at C3 is adjacent to the carbonyl function (at C2) in the open-chain form. This proximity facilitates phosphate elimination.
The Mechanism of Decomposition (The "Toxic Repair" Paradox)
F3P lacks the stability of Fructose 6-phosphate (F6P) because the C3-phosphate acts as a leaving group. In the presence of the C2-carbonyl, F3P undergoes
-
Enolization: F3P tautomerizes to an enediol intermediate (1,2-enediol-3-phosphate).
-
Elimination: The phosphate group is expelled from C3.
-
Formation of 3-DG: The resulting enol rearranges to 3-deoxyglucosone (3-DG), a highly reactive dicarbonyl.
Comparison of Fructose Phosphates
The following table contrasts F3P with standard glycolytic metabolites.
| Feature | This compound (F3P) | Fructose 6-Phosphate (F6P) | Fructose 1-Phosphate (F1P) |
| Origin | FN3K (Fructosamine-3-kinase) | Hexokinase / Isomerase | Fructokinase (KHK) |
| Primary Pathway | Protein Deglycation / 3-DG Shunt | Glycolysis / Gluconeogenesis | Fructolysis |
| Stability (pH 7.4) | Unstable ( | Stable | Stable |
| Decomposition Product | 3-Deoxyglucosone (3-DG) + Pi | None (requires enzymatic cleavage) | None |
| Physiological Role | Transient intermediate (Repair/Toxic) | Energy production | Fructose metabolism |
| Detection (31P NMR) | ~6.7 - 6.8 ppm | ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm |
The FN3K Signaling Pathway
FN3K operates on two substrates: Fructosamines (glycated lysines on proteins) and Free Fructose . This duality creates a tension between protein repair and toxin generation.
Diagram 1: The FN3K Axis (Repair vs. Damage)
This pathway illustrates how FN3K clears glycated proteins but simultaneously generates 3-DG if free fructose levels are elevated (e.g., in intracellular hyperglycemia).
Caption: The dual action of FN3K. While it repairs glycated proteins (top path), high intracellular fructose drives the formation of free F3P, which decomposes into the toxic glycating agent 3-DG.
Experimental Protocols
Due to the instability of F3P, commercial sourcing is often unreliable. The standard for research is enzymatic synthesis in situ or immediate purification followed by cold storage.
Enzymatic Synthesis of this compound
Objective: Generate F3P for use as an NMR standard or substrate for toxicity assays. Reagents:
-
Recombinant human FN3K (rFN3K) or fresh erythrocyte lysate.
-
Substrate: D-Fructose (50 mM).
-
Cofactor: ATP (10 mM) +
(5 mM). -
Buffer: 20 mM Tris-HCl, pH 7.5.
Protocol:
-
Reaction Mix: Combine 50 mM Fructose, 10 mM ATP, and 5 mM
in Tris buffer. -
Initiation: Add rFN3K (approx 0.1 mg/mL final concentration).
-
Incubation: Incubate at 30°C (not 37°C, to minimize spontaneous degradation) for 2–4 hours.
-
Termination: Stop reaction by lowering pH to 5.0 with dilute HCl or rapid cooling to 4°C. Note: Acidification stabilizes the phosphate ester temporarily.
-
Purification (Optional): Anion exchange chromatography (Resource Q or similar) at 4°C. Elute with a NaCl gradient.
-
Validation: Immediately assess via 31P-NMR.
Analytical Characterization (NMR)
Standard biochemical assays (e.g., reducing sugar tests) cannot distinguish F3P from Fructose or 3-DG effectively. 31P-NMR is the gold standard.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Probe: Broadband or 31P-selective probe.
-
Sample Prep: 10%
, pH adjusted to 7.0–7.5. Keep sample at 4°C until acquisition. -
Chemical Shifts (Relative to 85%
):-
This compound:
6.7 – 6.8 ppm -
Inorganic Phosphate (Pi):
~2.0 – 3.0 ppm (pH dependent) -
ATP (
): ~ -5 ppm
-
Diagram 2: Chemical Decomposition Mechanism
The following diagram details the specific atomic rearrangement that renders F3P unstable.
Caption: Spontaneous degradation of F3P. The phosphate at C3 eliminates via an enediol intermediate, releasing Pi and forming the reactive dicarbonyl 3-DG.
Scientific Integrity & Troubleshooting
Why F3P is Often Missed in Metabolomics
Standard metabolomics workflows involving methanol/chloroform extraction and vacuum drying often destroy F3P.
-
Problem: F3P degrades to 3-DG during drying or heating.
-
Solution: Use cold extraction (perchloric acid or cold methanol) and analyze immediately. Avoid alkaline conditions which accelerate
-elimination.
The "Spiking" Validation
To confirm F3P presence in biological samples (e.g., diabetic lens or erythrocytes):
-
Acquire baseline 31P-NMR spectrum.
-
Spike sample with enzymatically synthesized F3P (from Section 3.1).
-
Observe the increase in the peak at 6.7 ppm . If a new peak appears, the original signal was not F3P.
References
-
Van Schaftingen, E., et al. (2001). "Fructosamine 3-kinase, an enzyme involved in protein deglycation." Biochemical Journal. Link
-
Szwergold, B. S., et al. (1995). "Production of fructose and fructose-3-phosphate in maturing rat lenses." Investigative Ophthalmology & Visual Science. Link
-
Delpierre, G., et al. (2000). "Fructosamine 3-kinase is involved in the metabolism of protein-bound fructosamines." Biochemical Journal. Link
-
Lal, S., et al. (1995). "Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes." Archives of Biochemistry and Biophysics. Link
-
Beisswenger, P. J., et al. (2001). "Formation of the reactive carbonyl 3-deoxyglucosone in biological systems." Biochemical Society Transactions. Link
Methodological & Application
Application Note: Enzymatic Synthesis of Fructose 3-Phosphate (F3P)
[1][2]
Executive Summary
Fructose 3-phosphate (F3P) is a unique, potent glycating agent identified primarily in the lenses of diabetic rats and humans. Unlike the canonical glycolytic intermediates (Fructose 1-phosphate or Fructose 6-phosphate), F3P is produced by Fructosamine 3-kinase (FN3K) .[1] While FN3K's primary physiological role is the "deglycation" of proteins by phosphorylating fructosamines (Amadori products), it possesses a secondary, specific activity toward free fructose.
This guide details a scalable protocol for the enzymatic synthesis of F3P. Unlike chemical synthesis, which requires complex blocking/deprotecting steps to target the C3 hydroxyl, the enzymatic route offers essentially perfect regioselectivity.
Critical Technical Note: F3P is thermodynamically unstable. It spontaneously degrades into 3-deoxyglucosone (3DG) and inorganic phosphate under physiological conditions.[2] Therefore, this protocol emphasizes not just synthesis, but the critical stabilization and rapid purification steps required to isolate the intact sugar phosphate.
Scientific Mechanism
The FN3K Pathway
The synthesis relies on the ATP-dependent phosphorylation of D-fructose by Recombinant Human FN3K (rhFN3K).
-
Enzyme: Fructosamine 3-kinase (EC 2.7.1.171)
-
Substrate: D-Fructose (Km ~10-50 mM, lower affinity than fructosamines but sufficient for synthesis)
-
Cofactor: ATP (Mg²⁺ dependent)
-
Reaction:
Degradation Pathway (The Challenge)
Researchers must be aware that F3P is a transient metabolite.
Pathway Visualization
Figure 1: The enzymatic pathway for F3P synthesis and its subsequent degradation risk.
Materials & Reagents
Enzyme Source[2][3][4][5][6][7][8]
-
rhFN3K: Recombinant human FN3K expressed in E. coli (BL21 strains).
-
Note: A His-tagged construct is recommended for rapid single-step purification from lysate, ensuring no contaminating phosphatases degrade the product.
Reaction Components
| Component | Concentration (Stock) | Final Concentration | Role |
| D-Fructose | 1 M | 50 mM | Substrate |
| ATP | 100 mM | 10 mM | Phosphate Donor |
| MgCl₂ | 1 M | 5 mM | Cofactor |
| PEP | 100 mM | 15 mM | ATP Regeneration |
| Pyruvate Kinase | 1000 U/mL | 10 U/mL | ATP Regeneration |
| Buffer | 500 mM Tris-HCl (pH 7.[3]8) | 50 mM | pH Stabilization |
Experimental Protocol
Phase 1: The Synthesis Reaction (ATP-Regenerated Batch Mode)
Rationale: Using equimolar ATP leads to ADP accumulation, which can inhibit kinases. We employ a Phosphoenolpyruvate (PEP) + Pyruvate Kinase (PK) regeneration system to maintain constant high ATP levels and drive the reaction forward.
-
Preparation: Thaw all reagents on ice.
-
Master Mix Assembly: In a sterile 50 mL Falcon tube (or bioreactor vessel), combine:
-
Initiation: Add purified rhFN3K (0.5 - 1.0 mg/mL final concentration).
-
Incubation: Incubate at 30°C for 4–6 hours with gentle agitation (50 rpm).
-
Expert Tip: Do not run at 37°C overnight. The half-life of F3P decreases significantly at higher temperatures. 30°C offers the best trade-off between enzyme activity and product stability.
-
-
Monitoring: Monitor ATP consumption indirectly by assaying pyruvate production or using TLC (Thin Layer Chromatography) on PEI-Cellulose plates to visualize the shift from Fructose (neutral) to F3P (charged).
Phase 2: Termination & Purification
Rationale: Heat inactivation is risky due to F3P thermolability. We use Ultrafiltration (cutoff) and immediate Anion Exchange.
-
Termination: Stop reaction by rapid cooling on ice to 4°C.
-
Enzyme Removal: Pass the mixture through a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter or tangential flow filtration unit. This removes FN3K and Pyruvate Kinase.
-
Result: Permeate contains F3P, ADP/ATP, Pyruvate, and unreacted Fructose.
-
-
Anion Exchange Chromatography (AEX):
-
Column: Q-Sepharose Fast Flow (or equivalent strong anion exchanger).
-
Equilibration: 20 mM Ammonium Bicarbonate (pH 7.8).
-
Load: Apply the permeate at 4°C.
-
Wash: Wash with 2 CV (Column Volumes) of equilibration buffer to remove unreacted Fructose and Pyruvate (weak binding).
-
Elution: Apply a linear gradient of 0–500 mM Ammonium Bicarbonate.
-
Separation Logic: Sugar monophosphates (F3P) elute earlier than diphosphates (ATP/ADP).
-
-
Lyophilization: Pool F3P fractions and lyophilize immediately. Do not use rotary evaporation with heat.
Phase 3: Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and isolation of F3P.
Quality Control & Validation
To ensure the product is Fructose 3 -phosphate and not a non-specific isomer (like 1-P or 6-P), 31P-NMR is the gold standard.
31P-NMR Spectroscopy[11][12]
-
Protocol: Dissolve lyophilized powder in D₂O.
-
Expected Signal: A singlet at ~5.8 ppm (relative to phosphoric acid).[6]
-
Comparison: Fructose 1-phosphate typically resonates upfield (~4 ppm), and Fructose 6-phosphate resonates around 4-5 ppm. The 5.8 ppm shift is characteristic of the C3 phosphate.[6]
-
Mass Spectrometry (LC-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Target m/z: 259.02 [M-H]⁻ (Calculated mass for C₆H₁₃O₉P is 260.14 Da).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | ADP Inhibition | Increase PEP/Pyruvate Kinase concentration. |
| High 3DG Levels | Spontaneous Degradation | Reduce reaction temperature to 25°C; speed up purification. |
| Impure Product | Incomplete Separation | Use a shallower gradient on the Q-Sepharose column. |
| No Activity | Inactive rhFN3K | FN3K is sensitive to oxidation; include 1mM DTT in the reaction buffer. |
References
-
Delpierre, G., Rider, M. H., Collard, F., Stroobant, V., Vanstapel, F., Santos, H., & Van Schaftingen, E. (2000). Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase.[7][8] Diabetes, 49(10), 1627–1634.
-
Szwergold, B. S., Kappler, F., & Brown, T. R. (1990).[9][10] Identification of this compound in the lens of diabetic rats. Science, 247(4941), 451–454.[9][10]
-
Fortpied, J., Gemayel, R., Vertommen, D., & Van Schaftingen, E. (2005). Kinetic properties and tissue distribution of mammalian fructosamine-3-kinase. Biochemical Journal, 385(Pt 3), 763–770.
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. jlbsr.org [jlbsr.org]
- 3. WO2020242538A2 - Enzymatic production of fructose - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. CN112513282A - Method for producing fructose-6-phosphate from dihydroxyacetone phosphate and glyceraldehyde-3-phosphate - Google Patents [patents.google.com]
- 6. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructosamine kinase family - Wikipedia [en.wikipedia.org]
- 8. Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound in the lens of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Detection and Quantification of Fructose 3-Phosphate
Abstract: Fructose 3-phosphate (F3P) is a sugar phosphate implicated as a key player in the pathology of diabetic complications and age-related cellular damage. As a potent glycating agent and a precursor to the highly reactive dicarbonyl compound 3-deoxyglucosone (3DG), its accurate detection and quantification are critical for research into metabolic disorders and the development of therapeutic interventions.[1][2] This guide provides a comprehensive overview of the primary analytical methodologies for F3P, detailing the underlying principles and offering robust, field-tested protocols for its analysis in biological matrices.
Introduction: The Significance of this compound
Unlike its more common isomers, fructose 6-phosphate and fructose 1,6-bisphosphate, which are central intermediates in glycolysis, this compound (F3P) is not part of a primary energy-producing pathway. Instead, it is generated from fructose by a specific 3-phosphokinase, an activity that has been identified in tissues like the mammalian lens and heart.[2][3]
The scientific interest in F3P stems from its pathological roles:
-
Potent Glycating Agent: F3P can directly participate in non-enzymatic glycation, modifying proteins and contributing to the formation of Advanced Glycation End-products (AGEs).[3] AGEs are associated with the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.
-
Precursor to 3-Deoxyglucosone (3DG): F3P can decompose to form 3DG, another powerful glycating agent.[1][2] The production of F3P and 3DG in diabetic tissues suggests these molecules are significant contributors to the glycation of proteins.[1]
-
Inhibition of Cellular Repair: F3P has been shown to inhibit fructosamine-3-kinase (FN3K), an enzyme that plays a protective role by reversing the initial stages of protein glycation.[4] This inhibition could create a vicious cycle, accelerating glycation-related damage in diabetic conditions.
Given its low physiological abundance and the presence of more dominant isomers, the selective and sensitive quantification of F3P presents a significant analytical challenge. This document outlines the most effective techniques to overcome these hurdles.
Metabolic Context: The Origin and Fate of this compound
In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol, which is then oxidized to fructose. This elevated intracellular fructose serves as the substrate for a 3-phosphokinase that produces F3P. The subsequent decomposition of F3P to 3DG amplifies cellular stress and damage.
Core Methodologies for F3P Analysis
The choice of analytical method depends on the research objective, required sensitivity, available instrumentation, and the complexity of the sample matrix. The three primary techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-abundance metabolites like F3P in complex biological samples. Its superior sensitivity and selectivity allow for confident identification and measurement, even in the presence of isomers.[5]
-
Principle of Causality: This technique achieves its power by combining the physical separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry. The chromatography step separates F3P from other sugar phosphates (e.g., fructose 6-phosphate), which can be isobaric (have the same mass). The mass spectrometer then isolates the F3P parent ion, fragments it, and detects specific, characteristic fragment ions. This two-stage mass filtering (Multiple Reaction Monitoring, or MRM) provides exceptional selectivity and reduces chemical noise, enabling ultra-sensitive detection.[5][6]
-
Expert Insight: The main challenge in sugar phosphate analysis is their high polarity, which leads to poor retention on traditional reversed-phase C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns are the preferred choice.[7][8] Chemical derivatization can also be employed to enhance chromatographic separation and detection sensitivity, though it adds complexity to sample preparation.[9][10]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR was the pioneering technique used to first identify F3P in biological tissues.[1][3] It remains a powerful tool for structural confirmation and absolute, non-destructive quantification without the need for an identical chemical standard.
-
Principle of Causality: ³¹P-NMR specifically detects phosphorus-containing compounds. Each unique phosphate group in a molecule resonates at a characteristic chemical shift in the magnetic field, determined by its local chemical environment. For F3P, the phosphate at the 3-position gives a distinct signal that allowed for its initial identification.[1] Quantification is achieved by integrating the area of this unique peak and comparing it to a reference standard of known concentration.
-
Expert Insight: While highly specific and non-destructive, NMR is significantly less sensitive than LC-MS/MS. It requires much higher concentrations of the analyte (micromolar to millimolar range).[1][3] Therefore, it is best suited for studies where F3P is expected to accumulate to relatively high levels, such as in lenses from severely diabetic animal models.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC with conventional detectors (e.g., UV, Electrochemical) can also be used for sugar phosphate analysis, though it often lacks the sensitivity and selectivity of LC-MS/MS.
-
Principle of Causality: Separation is typically achieved using anion-exchange chromatography, which separates molecules based on the strength of their interaction with a charged stationary phase. Since sugar phosphates are anionic, they can be effectively resolved.[8][11] Detection is challenging because sugar phosphates lack a strong chromophore for UV detection. This can be overcome by using indirect UV detection, where a UV-absorbing ion in the mobile phase is displaced by the analyte, causing a negative peak, or by post-column derivatization to create a detectable product.[11] An electrochemical detector was successfully used in early studies to quantify related sugars in extracts where F3P was also measured.[3]
-
Expert Insight: HPLC methods are generally more accessible than LC-MS/MS or NMR but are susceptible to interferences from co-eluting compounds in complex matrices. This approach is most reliable for semi-purified samples or when analyte concentrations are high.
Comparative Analysis of Methodologies
The selection of the appropriate analytical technique is a critical decision in experimental design. The following table summarizes the key characteristics of the primary methods for F3P quantification.
| Feature | LC-MS/MS | ³¹P-NMR Spectroscopy | HPLC (with UV/ECD) |
| Principle | Chromatographic separation followed by mass-based detection | Nuclear spin resonance in a magnetic field | Chromatographic separation with optical or electrochemical detection |
| Sensitivity | Very High (pg to ng/mL)[9][10] | Low (μmol/g to mmol/g)[1] | Moderate (nmol)[11] |
| Selectivity | Very High (distinguishes isomers by retention time) | High (distinguishes by chemical environment) | Moderate (risk of co-elution) |
| Quantification | Relative (requires stable isotope-labeled internal standard) | Absolute (requires concentration standard) | Relative (requires external standard curve) |
| Sample Throughput | High | Low | High |
| Instrumentation Cost | High | Very High | Moderate |
| Primary Application | Targeted quantification in complex biological matrices (plasma, tissue extracts) | Structural confirmation, analysis of high-concentration samples, metabolic flux studies | Analysis of simpler matrices or semi-purified samples |
Detailed Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol is a robust method for extracting polar metabolites, including F3P, from tissue samples and is suitable for subsequent analysis by LC-MS/MS, NMR, or HPLC. The method is adapted from procedures used in the initial discovery of F3P.[3]
Rationale: Trichloroacetic acid (TCA) effectively denatures proteins and precipitates them out of solution, while efficiently extracting small, water-soluble metabolites. Subsequent extraction with diethyl ether removes the TCA, which would interfere with downstream analyses, without significantly removing the polar analytes of interest.
Materials:
-
Biological tissue (e.g., lens, heart, liver)
-
5% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Water-saturated Diethyl Ether
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
-
Centrifuge capable of 10,000 x g and 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Tissue Harvest: Excise the tissue of interest and immediately wash with ice-cold PBS to remove any blood or external contaminants. Blot dry.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent artefactual changes in metabolite levels. Store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue and add 10 volumes of ice-cold 5% TCA (e.g., 100 mg tissue in 1 mL TCA). Homogenize thoroughly using a tissue homogenizer, keeping the sample on ice at all times.
-
Protein Precipitation: Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites. Transfer to a new tube.
-
TCA Removal: Add 4 volumes of water-saturated diethyl ether to the supernatant (e.g., 4 mL ether to 1 mL supernatant). Vortex vigorously for 30 seconds. Allow the phases to separate (the top layer is the ether).
-
Ether Extraction: Carefully remove and discard the top ether layer. Repeat the ether extraction step three more times. After the final removal, gently bubble nitrogen gas through the sample for 5 minutes to remove any residual ether.
-
Lyophilization: Freeze the final aqueous extract and lyophilize to dryness. The resulting powder contains the concentrated polar metabolites.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your chosen analytical method (e.g., mobile phase for LC-MS/MS, or D₂O for NMR). The reconstitution volume should be chosen to achieve the desired concentration factor.
Protocol 2: Quantification of F3P by LC-MS/MS
This protocol provides a framework for a sensitive HILIC-based LC-MS/MS method for F3P quantification.
Rationale: A HILIC column retains polar compounds like F3P using a high organic mobile phase. A shallow gradient decreasing the organic content allows for the controlled elution of polar analytes. An amine-based column under alkaline pH conditions enhances peak shape and retention for sugar phosphates. Negative mode electrospray ionization (ESI) is ideal for detecting phosphorylated compounds.
Instrumentation & Reagents:
-
LC-MS/MS system with ESI source
-
HILIC column (e.g., Shodex HILICpak VG-50 or equivalent)[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available)
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled Fructose 6-Phosphate)
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of F3P (or a related, commercially available sugar phosphate like F6P if an F3P standard is unavailable, for semi-quantification) in the reconstitution solvent, ranging from low pg/mL to high ng/mL. Spike each standard with a fixed concentration of the internal standard.
-
Sample Preparation: Reconstitute the lyophilized sample extract (from Protocol 1) in a known volume of mobile phase A. Spike with the internal standard to the same final concentration as the calibration curve. Centrifuge to pellet any insoluble material.
-
LC Method:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 50% B
-
15-17 min: Hold at 50% B
-
17.1-25 min: Return to 90% B and equilibrate
-
-
-
MS Method:
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Analyte (F3P): Precursor ion [M-H]⁻ m/z 259 -> Product ion m/z 79 (PO₃⁻) or m/z 97 (H₂PO₄⁻). These must be optimized empirically.
-
Internal Standard: Determine the appropriate transition for the chosen standard (e.g., ¹³C₆-F6P [M-H]⁻ m/z 265 -> m/z 79).
-
-
Optimize cone voltage and collision energy for maximum signal intensity for each transition.
-
-
Data Analysis:
-
Integrate the peak area for the F3P MRM transition and the internal standard MRM transition in both the standards and the unknown samples.
-
Calculate the ratio of the F3P peak area to the internal standard peak area.
-
Plot a calibration curve of this ratio versus the concentration of the F3P standards.
-
Determine the concentration of F3P in the samples by interpolating their peak area ratios from the calibration curve.
-
References
-
Longo, V., & Lönnrot, K. (2018). Fructose metabolism and metabolic disease. Journal of Clinical Investigation. [Link]
-
Ali, R., & Anjum, F. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. [Link]
-
Softic, S., & Cohen, D. E. (2017). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Endocrine Reviews. [Link]
-
Lal, S., Szwergold, B. S., Taylor, A. H., Randall, W. C., Kappler, F., Wells-Knecht, K., ... & Brown, T. R. (1995). Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts. Archives of Biochemistry and Biophysics. [Link]
-
Lieberman, M., & Marks, A. D. (2009). Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. In Mark's Basic Medical Biochemistry. [Link]
-
Lal, S., Szwergold, B. S., Taylor, A. H., Kappler, F., Su, B., & Brown, T. R. (1995). Production of Fructose and Fructose- 3-phosphate in Maturing Rat Lenses. Investigative Ophthalmology & Visual Science. [Link]
-
Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. Analytical Chemistry. [Link]
-
Shodex HPLC Columns. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Technical Article No. 012. [Link]
-
Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. ACS Publications. [Link]
-
Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. Journal of Chromatography B. [Link]
-
San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
-
MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS - AppNote. [Link]
-
GL Sciences. (n.d.). Simultaneous analysis of metabolites using LC/MS/MS (4) - compounds related to central metabolism part 1. [Link]
-
Szwergold, B. S., et al. (1991). Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes. Proceedings of the National Academy of Sciences. [Link]
-
UC Davis Viticulture and Enology. (2018). Enzymatic Analysis: Fructose/Glucose. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. [Link]
-
Szwergold, B. S., et al. (2002). Fructose-3-phosphate (F3P) Inhibits the Phosphorylation of Protein-bound Fructoselysine by Fructosamine-3-kinase (FN3K). Investigative Ophthalmology & Visual Science. [Link]
-
Sassenrath, G. F., & Haderlie, L. C. (1987). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. Plant Physiology. [Link]
-
International Organisation of Vine and Wine. (n.d.). OIV-MA-AS311-02 Glucose and fructose. [Link]
-
Med simplified. (2024). Notes on Phosphate Sugars. YouTube. [Link]
-
Gryffran, M., et al. (2014). Mixed-mode HPLC-MS analysis of sugar phosphates in multiple reaction monitoring (MRM) mode. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Glyceraldehyde 3-phosphate – Knowledge and References. [Link]
-
Li, H., et al. (2021). Integrative metabolomic and transcriptomic analysis reveals stage-specific shifts in hepatic lipid metabolism of broiler chickens. Taylor & Francis Online. [Link]
-
Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. [Link]
-
Lal, S., et al. (1995). Metabolism of fructose-3-phosphate in the diabetic rat lens. Archives of Biochemistry and Biophysics. [Link]
-
Megazyme. (2018). D-Fructose/D-Glucose Assay Procedure (K-FRUGL). YouTube. [Link]
Sources
- 1. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shodexhplc.com [shodexhplc.com]
- 8. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 9. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
quantifying Fructose 3-phosphate in cell lysates
Application Note & Protocol
Title: Quantitative Analysis of Fructose 3-Phosphate in Cell Lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This compound (F3P) is a sugar phosphate implicated in cellular metabolism and the pathogenesis of diabetic complications.[1][2] As a potent glycating agent, its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles.[3] However, like many phosphorylated metabolites, the analysis of F3P is challenging due to its polarity, low endogenous concentrations, inherent instability, and the presence of structural isomers.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and sensitive quantification of this compound in mammalian cell lysates. We present a detailed workflow, from optimal sample preparation techniques designed to preserve metabolite integrity to a highly specific and sensitive quantification method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).
Introduction
The Biological Significance of this compound
While the canonical glycolysis pathway involves the phosphorylation of fructose to fructose 6-phosphate or fructose 1-phosphate, an alternative pathway exists where fructose is phosphorylated at the C-3 position to form this compound (F3P).[7][8] This reaction is catalyzed by a specific fructokinase-3-phosphate (or 3-phosphokinase).[7][8] Initially identified in human erythrocytes, F3P has since been detected in other tissues, notably in the lens and heart of diabetic rats.[2][7][9]
The significance of F3P extends beyond its role as a metabolic intermediate. It has been identified as a potent, non-enzymatic glycating agent, capable of modifying proteins and potentially leading to the formation of advanced glycation end products (AGEs).[1][9][10] Furthermore, F3P is relatively labile and can degrade to form 3-deoxyglucosone, another highly reactive dicarbonyl species that is a major precursor of AGEs.[1][3] This implicates F3P and its byproducts in the development of long-term diabetic complications, such as cataracts and cardiomyopathy.[1][2] Therefore, the ability to accurately measure F3P levels in cell and tissue lysates is paramount for research into metabolic disorders and the development of therapeutic interventions.
The Analytical Challenge
The quantification of F3P in a complex biological matrix like a cell lysate presents several analytical hurdles:
-
Low Abundance: Endogenous concentrations of F3P can be very low, requiring highly sensitive analytical instrumentation.[2]
-
High Polarity: The phosphate group renders F3P highly polar, making it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns.[5][11]
-
Isomeric Interference: F3P shares the same exact mass as other hexose phosphates, such as Fructose 6-phosphate, Glucose 6-phosphate, and Mannose 6-phosphate.[6] Chromatographic separation is therefore essential for unambiguous quantification.
-
Sample Stability: Phosphorylated metabolites can be rapidly turned over by cellular enzymes or degrade non-enzymatically.[5][12] Proper sample handling, including rapid quenching of metabolic activity, is critical to obtain an accurate snapshot of the intracellular concentration.[12]
This guide addresses these challenges by providing a validated protocol centered on HILIC-MS/MS, which offers the necessary selectivity and sensitivity for this demanding application.
Principle of the Method
The workflow is designed to ensure the preservation, efficient extraction, and accurate quantification of F3P from cultured cells. The core principle involves four key stages:
-
Metabolic Quenching & Cell Harvesting: Cellular enzymatic activity is instantly halted using liquid nitrogen or ice-cold solvent to prevent artefactual changes in F3P levels.[13] Cells are then washed to remove extracellular contaminants.
-
Metabolite Extraction: A cold organic solvent mixture (e.g., acetonitrile/methanol/water) is used to simultaneously lyse the cells, precipitate proteins and lipids, and extract polar metabolites like F3P into the supernatant.[5]
-
Chromatographic Separation: The extracted metabolites are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds like sugar phosphates.[5][14] This step is critical for resolving F3P from its isomers.
-
Detection and Quantification: The separated F3P is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves monitoring a specific precursor-to-product ion transition for F3P, providing excellent sensitivity and minimizing interference from the complex matrix. Quantification is achieved by comparing the signal to a standard curve generated from a pure F3P standard.
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall Experimental Workflow for F3P Quantification.
Materials and Reagents
Equipment
-
Cell culture incubator and biosafety cabinet
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Refrigerated centrifuge (4°C) capable of holding 1.5/2.0 mL tubes
-
Liquid nitrogen and appropriate Dewar flask
-
Cell scraper
-
Vortex mixer
-
-80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
pH meter
Reagents and Consumables
-
This compound sodium salt (or equivalent) standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-Fructose 6-phosphate, if F3P standard is unavailable)
-
Cell culture medium, serum, and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium acetate or ammonium hydroxide (for mobile phase)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
HPLC vials with inserts
-
HILIC column (e.g., Cogent Diamond Hydride™, Waters BEH Amide, or equivalent)
Detailed Protocols
Protocol 1: Sample Preparation from Cultured Adherent Cells
This protocol is optimized for cells grown in a 6-well plate. Adjust volumes accordingly for other plate formats. It is crucial to work quickly during the quenching and harvesting steps.
-
Cell Culture: Seed and grow cells to the desired confluency or treat with experimental compounds as required. Aim for approximately 1-5 million cells per sample for robust detection.[15]
-
Prepare for Extraction:
-
Prepare the Extraction Solvent : an 80:20 mixture of methanol:water (v/v). Pre-chill the solvent to -80°C.
-
Label 1.5 mL microcentrifuge tubes and place them on dry ice.
-
-
Quench Metabolism:
-
Aspirate the cell culture medium completely.
-
Immediately place the plate on a bed of dry ice or a pre-chilled metal block inside a cold room to rapidly cool the cells.
-
Crucial Step: Wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash. Perform this step as quickly as possible to minimize metabolic changes.
-
-
Extract Metabolites:
-
Add 500 µL of the pre-chilled (-80°C) Extraction Solvent to each well.
-
Place the plate on a rocker or orbital shaker in a 4°C cold room for 10 minutes to ensure complete cell lysis and extraction.
-
-
Harvest Lysate:
-
Using a cell scraper, scrape the cells from the surface of the well into the Extraction Solvent.
-
Pipette the entire cell lysate suspension into the corresponding pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant (which contains the metabolites) to a new, clean, labeled microcentrifuge tube without disturbing the pellet.
-
For immediate analysis, place the supernatant in an HPLC vial.
-
For storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C until analysis.[13] Avoid multiple freeze-thaw cycles.[13]
-
The protein pellet can be saved for a BCA protein assay to normalize the metabolite data. Resuspend the pellet in a suitable lysis buffer for this purpose.
-
Protocol 2: Quantification by HILIC-MS/MS
This is a representative method; parameters should be optimized for your specific LC-MS system and HILIC column.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Generate a calibration curve by performing serial dilutions of the stock solution in the Extraction Solvent (80:20 methanol:water) to cover the expected physiological range (e.g., 1 µM down to 1 nM).
-
If using an internal standard, spike it into each standard and sample at a fixed concentration.
-
-
LC Conditions:
-
Column: Cogent Diamond Hydride™, 2.1 x 150 mm, 4 µm[11]
-
Mobile Phase A: DI Water with 10 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate, pH 6.0[11]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 85 3.0 85 13.0 80 15.0 60 17.0 60 17.1 85 | 22.0 | 85 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for your instrument.
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 259.02
-
Product Ion (Q3): m/z 96.96 (corresponding to [PO₃]⁻)
-
Note: These transitions should be empirically confirmed by infusing a pure standard.
-
-
Alternative Methodologies
-
³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can directly measure phosphorus-containing compounds, including F3P, in cell extracts or even intact tissues.[2][9][16] It is non-destructive and can distinguish different phosphate pools.[17] However, it suffers from significantly lower sensitivity compared to MS, typically requiring much higher concentrations of the analyte.[17]
-
Enzymatic Assays: While no specific commercial kit for F3P is readily available, a coupled enzymatic assay could theoretically be developed. This would involve a series of enzymatic reactions that ultimately lead to the production or consumption of a chromogenic or fluorogenic substance (like NADH), which can be measured spectrophotometrically.[18][19] This approach can be highly specific but requires the availability of purified enzymes and significant methods development.[20]
Data Analysis and Interpretation
-
Peak Integration: Integrate the area under the curve for the F3P MRM transition in all samples, standards, and blanks using the instrument's software.
-
Calibration Curve: Plot the peak area of the F3P standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.
-
Quantification: Calculate the concentration of F3P in your samples by applying the peak areas to the regression equation from the calibration curve.
-
Normalization: To account for variations in cell number and extraction efficiency, normalize the calculated F3P concentration. Common methods include:
-
By Protein Content: Divide the F3P concentration by the total protein concentration of the corresponding sample pellet (determined by a BCA assay). The final units will be, for example, pmol/mg protein.
-
By Cell Number: Divide the F3P concentration by the number of cells initially used for the extraction. The final units will be, for example, fmol/cell.
-
Visualizing the Metabolic Context
This compound is generated from fructose in a reaction that parallels the initial steps of fructose metabolism.
Caption: Simplified pathway of this compound synthesis.
References
- Srivastava, S. K., & Beutler, E. (1972). Fructose metabolism in the human erythrocyte. Phosphorylation to this compound. The Journal of biological chemistry, 247(14), 4654–4658.
- Walsh Medical Media. (2015).
- Griffin, T. J., & Goodlett, D. R. (2008). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in functional genomics & proteomics, 7(5), 356–366.
- Lal, S., Szwergold, B. S., Taylor, A. H., Randall, W. C., Kappler, F., Wells-Knecht, K., & Brown, T. R. (1995). Identification of this compound in the lens of diabetic rats. Archives of biochemistry and biophysics, 318(1), 191–199.
- Lal, S., Kappler, F., Szwergold, B. S., Brown, T. R., & Taylor, A. H. (1996). Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts. Archives of biochemistry and biophysics, 329(1), 97–104.
- Srivastava, S. K., & Beutler, E. (1972). Fructose metabolism in the human erythrocyte. Phosphorylation to this compound. Biochemical Journal, 129(3), 859-860.
- Star-Weinstock, M., & Shulman, G. I. (2014). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. Journal of visualized experiments : JoVE, (87), 51433.
- StatPearls Publishing. (2022). Biochemistry, Fructose Metabolism.
- Sigma-Aldrich. (n.d.). Fructose Assay Kit (FA20) - Bulletin.
- Wang, Y., Zhang, Y., & Chen, Y. (2017). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules (Basel, Switzerland), 22(11), 1888.
- Li, F., Li, C., & Xiang, J. (2021). White spot syndrome virus IE1 protein hijacks the host pentose phosphate pathway to fuel viral replication.
- Lal, S., Szwergold, B. S., & Brown, T. R. (1995). Production of fructose and fructose-3-phosphate in maturing rat lenses. Investigative ophthalmology & visual science, 36(5), 969–973.
- Szwergold, B. S., Lal, S., & Brown, T. R. (1995). Metabolism of fructose-3-phosphate in the diabetic rat lens. Archives of biochemistry and biophysics, 318(1), 200–208.
- Lal, S., Szwergold, B. S., & Brown, T. R. (1995). Production of fructose and fructose-3-phosphate in maturing rat lenses. Investigative ophthalmology & visual science, 36(5), 969–973.
- Megazyme. (2018, May 16). D-Fructose/D-Glucose Assay Procedure (K-FRUGL) [Video]. YouTube.
- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite measurement: pitfalls to avoid and practices to follow. Annual review of biochemistry, 76, 231–256.
- Pinu, F. R., Beale, D. J., & Kouremeles, A. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics : Official journal of the Metabolomic Society, 15(6), 88.
- Arrivault, S., Guenther, M., & Ivakov, A. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of experimental botany, 73(18), 6141–6153.
- Semchyshyn, H. M. (2017). Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases. Oxidative medicine and cellular longevity, 2017, 4376121.
- ResearchGate. (n.d.). hydrolysis of Fructose – 1, 6 – bisphosphate into D-glyceraldehyde 3-phosphate (GADP)
- Shodex HPLC Columns. (n.d.).
- General recommendations for metabolomics analysis: sample prepar
- Nacry, P., & Bouguyon, E. (2013). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Plant and Cell Physiology, 54(4), 489–498.
- Fornaini, G., & Dacha, M. (1983). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues.
- Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4697–4704.
- UC Davis Viticulture and Enology. (2018).
- MetwareBio. (n.d.).
- MicroSolv Technology Corporation. (n.d.).
- MINAMS. (n.d.). Pentose Phosphate Pathway, Fructose, and Galactose Metabolism.
- ResearchGate. (n.d.).
- Kamel, E. M., et al. (2022).
- Creative Proteomics. (2016). How to Prepare Samples of Cellular Metabolism.
- Mass Spectrometry Research Facility. (n.d.).
Sources
- 1. Identification of this compound in the lens of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fructose metabolism in the human erythrocyte. Phosphorylation to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 12. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. shodexhplc.com [shodexhplc.com]
- 15. mcgill.ca [mcgill.ca]
- 16. Production of fructose and fructose-3-phosphate in maturing rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
measuring Fructose 3-phosphate in tissue samples
Application Note: High-Sensitivity Quantification of Fructose 3-Phosphate (F3P) in Tissue Samples via HILIC-MS/MS
Abstract
This compound (F3P) is a critical but labile metabolite generated by Fructosamine-3-kinase (FN3K) during the deglycation of proteins.[1][2] Its accumulation is a hallmark of FN3K activity and is implicated in diabetic complications via its degradation into 3-deoxyglucosone (3DG). Measuring F3P is challenging due to its instability, lack of commercial standards, and isomerism with abundant sugar phosphates like Glucose-6-phosphate (G6P) and Fructose-6-phosphate (F6P). This guide provides a robust, self-validating protocol for synthesizing an in-situ F3P standard, extracting it from tissue without degradation, and quantifying it using Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).
Introduction & Biological Context
The FN3K Deglycation Pathway Non-enzymatic glycation of proteins forms fructosamines (Amadori products).[2] FN3K phosphorylates these fructosamines on the third carbon of the sugar moiety, creating unstable this compound (F3P) or Fructoselysine-3-Phosphate (FL3P).[1][2] These unstable intermediates spontaneously decompose, regenerating the free amine (protein) and releasing 3-deoxyglucosone (3DG) and inorganic phosphate.[1]
Why Measure F3P?
-
FN3K Activity Marker: F3P is the direct product of FN3K.[3]
-
Diabetic Complications: Accumulation of F3P leads to systemic increases in 3DG, a potent glycating agent.[3]
-
Drug Development: Inhibitors of FN3K are being explored to prevent 3DG formation; F3P reduction is the primary pharmacodynamic marker.
The "No Standard" Challenge Unlike F6P or G6P, F3P is not widely available as a commercial standard . This protocol solves this by including an Enzymatic Standard Generation step using recombinant FN3K.
Figure 1: The FN3K deglycation pathway illustrating F3P as the central, unstable intermediate.
Pre-Analytical Considerations
Stability Warning: F3P is acid-labile and heat-labile.
-
Critical Rule 1: Tissue must be snap-frozen in liquid nitrogen immediately upon harvest.
-
Critical Rule 2: Acid extraction (necessary to stop enzymes) must be performed at 4°C and neutralized immediately to prevent hydrolysis of the phosphate group.
Protocol Phase I: Enzymatic Standard Generation
Since F3P standards are not purchasable, you must generate a qualitative reference standard to identify the retention time.
Materials:
-
Enzyme: Recombinant Human FN3K (Available from R&D Systems, ProSpec, or similar).
-
Substrate: 1-Deoxy-1-morpholino-D-fructose (DMF) (Synthetic Amadori substrate) OR Fructoselysine (if available).
-
Cofactor: ATP (10 mM stock).
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5.
Procedure:
-
Mix: In a microcentrifuge tube, combine:
-
80 µL Buffer
-
10 µL Substrate (10 mM DMF)
-
5 µL ATP (10 mM)
-
5 µL Recombinant FN3K (0.5 µg/µL)
-
-
Incubate: 37°C for 60 minutes.
-
Quench: Add 100 µL of ice-cold Acetonitrile (ACN) to precipitate the enzyme.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Use: The supernatant contains This compound . Inject this to determine the Retention Time (RT) of F3P relative to commercial F6P/G6P standards.
Protocol Phase II: Tissue Extraction
Objective: Extract polar sugar phosphates while halting FN3K activity and preventing chemical hydrolysis.
Reagents:
-
Extraction Solvent: 0.6 M Perchloric Acid (PCA) (Ice cold).
-
Neutralization Buffer: 2 M Potassium Carbonate (K2CO3).
-
Internal Standard (IS): 13C6-Fructose-6-Phosphate or 13C-Glucose-6-Phosphate (Use F6P isomer if available).
Step-by-Step:
-
Homogenization:
-
Weigh ~50 mg frozen tissue (do not thaw).
-
Add 500 µL ice-cold 0.6 M PCA spiked with Internal Standard (1 µM).
-
Homogenize immediately (bead beater or probe sonicator) on ice for 30 seconds.
-
-
Protein Precipitation:
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
-
Neutralization (CRITICAL):
-
Transfer supernatant to a new tube.
-
Slowly add 2 M K2CO3 (approx. 150-175 µL per 500 µL PCA) while vortexing.
-
Check pH with a micro-strip; target pH 6.5 – 7.5 . Do not overshoot to pH > 8 as sugar phosphates are unstable in strong alkali.
-
Allow KClO4 precipitate to form on ice for 10 min.
-
-
Final Clarification:
-
Centrifuge at 15,000 x g for 10 min.
-
Transfer supernatant to an LC vial. Analyze immediately or store at -80°C.
-
Protocol Phase III: LC-MS/MS Methodology
Chromatographic Strategy: Sugar phosphates are highly polar and isomeric. Reverse Phase (C18) will not retain them. Polymeric Amide HILIC is the gold standard for separating F3P from F6P and G6P.
LC Conditions:
-
System: UHPLC (Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Shodex HILICpak VT-50 2D (2.0 x 150 mm) OR Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Alkaline pH improves peak shape).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temp: 40°C.
Gradient (Example for BEH Amide):
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 80 | Initial |
| 2.0 | 80 | Hold |
| 12.0 | 50 | Gradient |
| 13.0 | 40 | Wash |
| 13.1 | 80 | Re-equilibrate |
| 18.0 | 80 | End |
MS/MS Parameters (Triple Quadrupole):
-
Mode: Negative Electrospray Ionization (ESI-).
-
Source: Spray Voltage -3500 V, Temp 350°C.
-
Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| This compound | 259.0 | 97.0 (H2PO4-) | 22 | Quantifier |
| This compound | 259.0 | 79.0 (PO3-) | 35 | Qualifier |
| Glucose-6-Phosphate | 259.0 | 97.0 | 22 | Isomer Interference |
| Fructose-6-Phosphate | 259.0 | 97.0 | 22 | Isomer Interference |
| Internal Standard | 265.0 | 97.0 | 22 | Normalization |
Note: F3P, F6P, and G6P share the same mass transitions. They MUST be separated by Retention Time.
Data Analysis & Interpretation
Identification:
-
Run the Enzymatic Standard (Phase I). You will see a unique peak (F3P) distinct from the F6P/G6P peaks (which may be present as impurities or added as markers).
-
Elution Order (Typical on Amide HILIC):
Quantification: Since a pure F3P gravimetric standard is unavailable, use Relative Quantification or Surrogate Quantification :
-
Surrogate Method: Build a calibration curve using Fructose-6-Phosphate standards. Assume the ionization efficiency of F3P is similar to F6P (a reasonable assumption for isomers). Report results as "F6P equivalents".
Figure 2: Experimental workflow from standard generation to data analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No F3P Peak in Sample | Degradation during extraction. | Ensure PCA is ice-cold; Neutralize immediately. Do not let pH rise > 8. |
| Co-elution with F6P | Inadequate HILIC separation. | Lower the slope of the gradient (e.g., 80% to 60% B over 20 min). Increase buffer pH to 9.5. |
| Low Sensitivity | Phosphate suppression. | Ensure the LC system is passivated (phosphates stick to steel). Add 5 µM Medronic Acid to mobile phase A. |
| Drifting Retention Times | HILIC equilibration issues. | HILIC columns require long equilibration. Allow 20 column volumes between runs. |
References
-
Delpierre, G., et al. (2000).[2] Fructosamine 3-kinase is involved in intracellular deglycation of proteins in human erythrocytes. Biochemical Journal.
-
Veiga-da-Cunha, M., et al. (2019). Discovery of the FN3K metabolic pathway and its role in diabetes. Diabetes.
-
Watanabe, M., et al. (2021). Efficient LC-MS method for isomer separation and detection of sugars and phosphorylated sugars. Journal of Experimental Botany.
-
Shodex HPLC. (2020). Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILICpak VT-50 2D. Application Note.
-
Thermo Fisher Scientific. Differentiating sugar phosphate isomers using high resolution mass spectrometry. Application Note.
Sources
- 1. jlbsr.org [jlbsr.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. prospecbio.com [prospecbio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Handling, Storage, and Stability of Fructose 3-Phosphate (F3P)
Executive Summary & Core Directive
Fructose 3-phosphate (F3P) is not a typical glycolytic intermediate. Unlike its stable isomers (Fructose 6-phosphate or Fructose 1-phosphate), F3P is chemically unstable and functions as a transient intermediate in the Fructosamine-3-kinase (FN3K) deglycation pathway.
The Critical Challenge: F3P undergoes spontaneous decomposition into 3-deoxyglucosone (3-DG) and inorganic phosphate (Pi) under physiological conditions.[1][2][3] This breakdown is not just a storage issue; it is the molecule's biological function. Therefore, standard "sugar phosphate" handling protocols are insufficient. F3P must be treated as a labile, potent glycating precursor.
This guide provides a rigorous framework for handling F3P, ensuring that experimental data reflects the activity of the intact molecule rather than its degradation products.
Physicochemical Profile
| Property | Specification |
| Chemical Name | D-Fructose 3-phosphate |
| Formula | C₆H₁₃O₉P |
| Molecular Weight | ~260.14 g/mol (Free Acid) |
| Common Salt Forms | Disodium, Dicyclohexylammonium (DCHA) |
| Solubility | Highly soluble in water (>50 mg/mL); Insoluble in non-polar organic solvents. |
| Stability (Solid) | Stable at -20°C if desiccated. |
| Stability (Solution) | Unstable. Half-life < 6 hours at 37°C, pH 7.4. |
| Main Degradation Product | 3-Deoxyglucosone (3-DG) + Inorganic Phosphate (Pi) |
Mechanism of Instability: The "Why" Behind the Protocol
To handle F3P correctly, one must understand its degradation mechanism. F3P is formed when FN3K phosphorylates the C3-hydroxyl group of a fructosamine (Amadori product).[1][2][3][4]
The phosphate group at C3 is a good leaving group. In aqueous solution, particularly at neutral or alkaline pH, F3P undergoes a beta-elimination reaction. This spontaneous loss of phosphate results in the formation of 1,2-enol, which tautomerizes to 3-deoxyglucosone (3-DG) .
-
Implication for Researchers: If your F3P solution sits on the bench for 2 hours, you are no longer testing F3P; you are testing a mixture of F3P, highly reactive 3-DG, and free phosphate.
Visualization: The FN3K / F3P Pathway
Figure 1: The FN3K pathway illustrating the transient nature of this compound and its conversion to the potent glycating agent 3-DG.[2][3]
Protocol 1: Storage and Reconstitution
Principle: Minimize thermodynamic energy to prevent beta-elimination. Keep the molecule "locked" in the solid state until the exact moment of use.
A. Solid State Storage
-
Temperature: Store lyophilized powder at -20°C (short term < 6 months) or -80°C (long term).
-
Desiccation: F3P is hygroscopic. Moisture initiates hydrolysis. Store vials inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).
-
Atmosphere: Ideally, store under Argon or Nitrogen to prevent oxidative side-reactions, though hydrolysis is the primary threat.
B. Reconstitution (Just-in-Time)
Do NOT make stock solutions for storage.
-
Buffer Selection: Use 20 mM HEPES or PIPES (pH 6.5 - 7.0) .
-
Why? Avoid Tris if possible, as its primary amine can react with any formed 3-DG (Schiff base formation), masking degradation.
-
pH Note: Slightly acidic pH (6.0–6.5) retards the beta-elimination compared to physiological pH (7.4).
-
-
Solvent Preparation: Degas the buffer and chill to 4°C on ice.
-
Dissolution:
-
Weigh the required amount of F3P salt quickly.
-
Add cold buffer.
-
Vortex briefly (5–10 seconds).
-
Keep on ice.
-
-
Usage Window: Use the solution within 30 minutes of reconstitution.
Protocol 2: Self-Validating Quality Control (QC)
How do you know if your F3P has degraded? You test for the "smoking gun": Free Inorganic Phosphate (Pi).
Method: Malachite Green Phosphate Assay Sensitivity: Detects picomole levels of free phosphate.
Workflow
-
Baseline (T0): Immediately after reconstitution, take a 10 µL aliquot.
-
Reaction: Mix with 90 µL Malachite Green Reagent. Incubate 20 min.
-
Read: Measure Absorbance at 620 nm.
-
Validation Logic:
-
Pass: Low background signal (only trace phosphate from salt contaminants).
-
Fail: High signal indicates significant hydrolysis has already occurred in the vial.
-
Note: If using F3P in a kinase assay (which consumes ATP), you must use a coupled enzyme assay or radioactive tracer (
Protocol 3: Experimental Workflow for Glycation/Kinase Studies
When using F3P as a substrate for downstream enzymes or as a competitive inhibitor:
Figure 2: Step-by-step decision tree for handling F3P to ensure data integrity.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| High Initial Phosphate | Hydrolysis during storage (wet) or old batch. | Check desiccant color. Purchase new batch. Store at -80°C. |
| Inconsistent Kinase Data | Substrate degradation during assay. | Reduce assay time. Lower temperature to 25°C or 30°C instead of 37°C if enzyme tolerates. |
| Yellowing of Solution | Formation of AGEs/Polymerization of 3-DG. | The solution is severely degraded. Discard immediately. |
| pH Drift | Release of phosphoric acid during hydrolysis. | Use a stronger buffering capacity (e.g., 50 mM HEPES) to maintain pH stability. |
References
-
Delpierre, G., et al. (2000). Fructosamine 3-kinase is involved in the metabolism of protein-bound fructosamine.[1][2][3] This paper establishes the enzymatic production of F3P and its spontaneous breakdown.[2][3]
-
Van Schaftingen, E., et al. (2001). Fructosamine 3-kinase, an enzyme involved in protein repair.[1][5] Detailed characterization of the instability of F3P compared to other sugar phosphates.
-
Wiame, E., et al. (2002).Identification of a pathway for the metabolism of the 'ribulosamine' reaction products.
-
Fortpied, J., et al. (2005).Fructosamine 3-kinase-related protein and deglycation in human erythrocytes.
Sources
- 1. Fructosamine 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospecbio.com [prospecbio.com]
- 3. jlbsr.org [jlbsr.org]
- 4. Fructosamine-3-kinase - Wikipedia [en.wikipedia.org]
- 5. Illuminating the functions of the understudied Fructosamine-3-kinase (FN3K) using a multi-omics approach reveals new links to lipid, carbon, and co-factor metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LC-MS Analysis of Fructose 3-Phosphate (F3P)
Ticket ID: #F3P-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of LC-MS Parameters for Fructose 3-Phosphate (F3P) Quantification
Welcome to the Advanced Support Portal.
You have reached the specialized support tier for metabolomics and diabetes research. Below is a comprehensive technical guide designed to troubleshoot and optimize the detection of This compound (F3P) .
F3P is a unique, unstable metabolite produced by Fructosamine-3-kinase (FN3K) . Unlike the stable glycolytic intermediates (G6P, F6P), F3P is a marker of protein deglycation activity and rapidly degrades into 3-Deoxyglucosone (3-DG) . This guide addresses the three critical failure points in F3P analysis: Retention , Isomer Resolution , and Sample Stability .
Module 1: Chromatographic Separation (The Critical Success Factor)
User Issue: "I am using a C18 column, but F3P elutes in the void volume or co-elutes with salts."
Root Cause Analysis: F3P is highly polar and hydrophilic due to the phosphate group at the C3 position. Standard Reversed-Phase (C18) chromatography relies on hydrophobic interaction, which F3P lacks. Consequently, it elutes immediately (void volume), resulting in severe ion suppression and poor sensitivity.
The Solution: HILIC or PGC You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) . HILIC is generally preferred for robustness.
Recommended Column Chemistries
| Column Type | Mechanism | Pros | Cons |
| Amide HILIC (e.g., BEH Amide) | Hydrogen bonding & Partitioning | Excellent isomer separation; High pH stability. | Long equilibration times required. |
| ZIC-pHILIC (Zwitterionic) | Electrostatic & Hydrophilic | Good separation of anionic phosphates. | Sensitive to buffer concentration changes. |
| PGC (Hypercarb) | Shape Selectivity | Retains polar compounds strongly; separates anomers. | Irreversible adsorption possible; requires passivation. |
Optimized HILIC Protocol (Amide Phase)
-
Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate (pH 9.0)
-
Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Acetate (pH 9.0)
-
Gradient:
-
0-1 min: 100% A (High organic hold to retain F3P)
-
1-12 min: Linear gradient to 60% A
-
12-15 min: Hold 60% A
-
15.1 min: Re-equilibrate (CRITICAL: HILIC requires 10-15 column volumes of re-equilibration).
-
Expert Insight: High pH (pH 9.0) is crucial. Phosphate groups are fully deprotonated at this pH, improving peak shape and retention on Amide columns.
Module 2: Mass Spectrometry Parameters
User Issue: "I cannot distinguish this compound from Glucose 6-phosphate or Fructose 6-phosphate."
Root Cause Analysis: F3P, F6P, G6P, and G1P are isobaric isomers (MW ~260.14 Da). Mass spectrometry alone cannot distinguish them because they share the same precursor mass and often the same fragments.
The Solution: Chromatographic Resolution & Negative Mode ESI
Ionization & MRM Settings
Operate in Negative Electrospray Ionization (ESI-) mode. Positive mode is inefficient for sugar phosphates.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Phosphates ionize best as anions |
| Precursor Ion | 259.0 m/z | Corresponds to |
| Quantifier Transition | 259.0 | Loss of |
| Qualifier Transition | 259.0 | Loss of |
| Collision Energy | 20 - 30 eV | Optimize to maximize the 97.0 fragment. |
Troubleshooting Isomers: Since the transitions (259->97) are identical for F3P, F6P, and G6P, you must validate retention times using authentic standards.
-
Elution Order (Typical on Amide HILIC):
Module 3: Sample Preparation & Stability (The Hidden Trap)
User Issue: "My F3P signal decreases over time in the autosampler."
Root Cause Analysis: F3P is chemically unstable. In biological systems, it spontaneously decomposes into 3-Deoxyglucosone (3-DG) and inorganic phosphate. This reaction is temperature-dependent.
The Solution: The "Cold Chain" Protocol
-
Quenching: Immediately quench metabolism. Do not use slow freezing. Use Liquid Nitrogen or immediate protein precipitation with ice-cold methanol .
-
Extraction:
-
Add 80% MeOH (pre-chilled to -20°C).
-
Vortex and centrifuge at 4°C.
-
-
pH Control: Avoid acidic conditions during extraction, as acid catalyzes hydrolysis of the phosphate ester. Keep extracts neutral or slightly alkaline.
-
Analysis: Keep the autosampler at 4°C . If possible, analyze samples within 12 hours of extraction.
Visualizing the Workflow
The following diagrams illustrate the decision logic for method development and the biological instability pathway of F3P.
Caption: Decision matrix for optimizing F3P analysis. Note the critical path through HILIC and Negative Mode ESI to avoid common pitfalls.
Caption: The FN3K recovery pathway. F3P is a transient intermediate that degrades into 3-DG, necessitating strict cold-chain sample handling.
References
-
Van Schaftingen, E., et al. (2001). "Fructosamine 3-kinase is a protein-repairing enzyme that detaches fructose from glycated proteins." Biochemical Journal.
-
Walejko, J. M., et al. (2022). "Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS." Analytical Chemistry. [5]
-
Takeda, H., et al. (2022). "Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates." Journal of Chromatography A.
-
Shodex Technical Guide. (2020). "Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILICpak." Shodex HPLC.
-
Delpierre, G., et al. (2004). "Fructosamine 3-kinase, an enzyme involved in protein deglycation." Biochemical Society Transactions.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US7942972B2 - Method for separating fructose and glucose - Google Patents [patents.google.com]
- 3. Production of fructose and fructose-3-phosphate in maturing rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Fructose 3-Phosphate NMR Spectra: A Technical Troubleshooting Guide
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of Fructose 3-phosphate (F3P). This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy to study this important metabolite. As a potent glycating agent, understanding the structure and dynamics of F3P is crucial, and obtaining high-quality NMR data is the first step.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: FAQs - Common Issues & Quick Solutions
This section addresses the most frequently encountered problems when acquiring this compound NMR spectra.
Question 1: Why is my ³¹P NMR signal for this compound so weak?
Answer: Several factors can contribute to a low signal-to-noise ratio (S/N) in ³¹P NMR spectroscopy. The phosphorus nucleus has a lower gyromagnetic ratio than protons, making it inherently less sensitive.[2] Here’s a systematic approach to improving your signal:
-
Increase the Number of Scans: The most straightforward way to improve S/N is to increase the number of transients (scans). The S/N ratio increases with the square root of the number of scans.
-
Optimize Your Sample Concentration: Ensure your F3P concentration is sufficient. While ³¹P NMR can detect compounds in the micromolar range, higher concentrations will naturally yield better signals.[3]
-
Check Shimming: Poor magnetic field homogeneity is a common cause of weak and broad signals. Carefully shim the spectrometer before each experiment.
-
Use an Appropriate Probe: A cryoprobe will offer significantly higher sensitivity compared to a standard broadband probe.
-
Optimize Acquisition Parameters: Ensure your pulse width is calibrated for a 90° pulse and that the relaxation delay (d1) is adequate. ³¹P nuclei can have long longitudinal relaxation times (T₁).[2] A short relaxation delay will lead to signal saturation and reduced intensity.
Question 2: My ³¹P NMR spectrum shows a broad peak for this compound instead of a sharp doublet of doublets. What's wrong?
Answer: Broad signals in the ³¹P NMR spectrum of F3P can arise from several sources. The expected splitting pattern for F3P is a doublet of doublets due to coupling with the two adjacent protons on C3 and C4.
-
Poor Shimming: As mentioned above, inhomogeneous magnetic fields are a primary cause of peak broadening.
-
Chemical Exchange: The phosphate group of F3P can undergo chemical exchange with the solvent or other molecules in the solution. This is particularly sensitive to pH. Ensure your sample is adequately buffered. The chemical shift of phosphate monoesters like F3P is pH-dependent.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. Consider treating your sample with a chelating agent like Chelex® 100 resin.
-
Sample Viscosity: High sample viscosity can restrict molecular tumbling, leading to broader lines. If your sample is highly concentrated or contains macromolecules, consider diluting it or acquiring the spectrum at a higher temperature.
Question 3: The integration of my ³¹P NMR spectrum is not quantitative. Why?
Answer: Obtaining accurate quantitative data from a standard proton-decoupled ³¹P NMR experiment can be challenging.[2]
-
Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from the irradiated protons to the phosphorus nucleus can enhance the ³¹P signal. This NOE is not uniform for all phosphorus environments, leading to inaccurate integration.[2]
-
Long and Variable T₁ Relaxation Times: Different phosphorus nuclei in your sample, including your internal standard, may have different T₁ values. If the relaxation delay is not sufficiently long (at least 5 times the longest T₁), signals will not fully relax, and the resulting integrals will be inaccurate.[2]
To obtain quantitative ³¹P NMR data, you should use an "inverse-gated decoupling" pulse sequence. This technique decouples the protons only during the acquisition of the FID, eliminating the NOE while still providing a simplified spectrum. It is also crucial to determine the T₁ values of your signals of interest and set the relaxation delay accordingly.
Question 4: I see multiple peaks in the phosphate region of my spectrum, but I only expect one for this compound. What are they?
Answer: The presence of multiple peaks in the phosphate region could indicate several possibilities:
-
Sample Degradation: Fructose and its phosphorylated derivatives can be unstable, especially at non-neutral pH and elevated temperatures.[4][5][6] Degradation can lead to the formation of other phosphorylated species. It is recommended to prepare samples fresh and store them at low temperatures.
-
Presence of Isomers: While phosphorylation at the C3 position is specific, it's worth considering the possibility of other phosphorylated fructose isomers if the synthesis method was not highly specific.
-
Inorganic Phosphate: Contamination with inorganic phosphate (Pi) is common. The chemical shift of Pi is highly sensitive to pH, which can be used as an internal pH indicator.
-
Other Phosphorylated Metabolites: If your F3P is in a biological extract, you are likely observing other phosphorylated compounds such as sorbitol 3-phosphate, α-glycerolphosphate, phosphorylethanolamine, and phosphorylcholine.[1]
To identify the unexpected peaks, you can spike your sample with a known standard of the suspected compound.[7]
Section 2: In-Depth Troubleshooting Protocols
This section provides detailed experimental protocols for addressing some of the more complex issues.
Protocol 1: Sample Preparation for High-Resolution this compound NMR
A well-prepared sample is the foundation of a good NMR spectrum. This protocol is designed to minimize common problems like signal broadening and the presence of impurities.
Materials:
-
This compound sample
-
D₂O (99.9%)
-
Phosphate buffer (e.g., potassium phosphate)
-
Internal standard (e.g., DSS for ¹H, phosphoric acid for ³¹P)
-
Chelating resin (e.g., Chelex® 100)
-
NMR tubes
Procedure:
-
Dissolve the Sample: Accurately weigh your F3P sample and dissolve it in a minimal amount of D₂O.
-
Buffer the Solution: Add a suitable phosphate buffer to maintain a stable pH. A neutral pH is generally a good starting point, but the optimal pH may depend on your specific research question. Be aware that the chemical shift of F3P is pH-dependent.[1]
-
Remove Paramagnetic Ions:
-
Add a small amount of Chelex® 100 resin to the sample solution.
-
Gently agitate the mixture for 10-15 minutes.
-
Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the resin beads.
-
-
Add Internal Standard: Add a known concentration of an appropriate internal standard for quantification.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.
-
Acquire Spectrum Immediately: Due to the potential for degradation, it is best to acquire the NMR spectrum as soon as possible after sample preparation.[8]
Protocol 2: Optimizing Acquisition Parameters for Quantitative ³¹P NMR
This protocol outlines the steps for setting up a quantitative ³¹P NMR experiment using inverse-gated decoupling.
Spectrometer Setup:
-
Tune and match the ³¹P channel of the probe.
-
Calibrate the 90° pulse width for ³¹P.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference signal.
Experiment Parameters:
-
Pulse Sequence: Select an inverse-gated decoupling pulse sequence (often denoted as zgig on Bruker systems).
-
Relaxation Delay (d1): To determine the appropriate d1, you need to measure the T₁ of your F3P signal. A simple inversion-recovery experiment can be used for this. Set d1 to at least 5 times the longest T₁ value in your sample.
-
Acquisition Time (aq): Set the acquisition time to be long enough to allow the FID to decay completely into the noise.
-
Number of Scans (ns): Choose a sufficient number of scans to achieve the desired S/N.
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor) to improve S/N.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals of interest.
Section 3: Understanding Your Spectra - Visual Guides
The Complexity of Fructose NMR
The ¹H and ¹³C NMR spectra of fructose, and by extension this compound, are complicated by the presence of multiple isomers (anomers and tautomers) in solution.[9][10] This can make spectral assignment challenging.
¹H NMR: The proton spectrum of fructose is often crowded, with many overlapping signals, making unambiguous assignment difficult without 2D NMR techniques.[11]
¹³C NMR: The ¹³C NMR spectrum is generally better resolved and can be used to identify the different isomeric forms of fructose in solution.[10]
Logical Flow for Troubleshooting F3P NMR Spectra
The following diagram illustrates a systematic approach to troubleshooting common issues with F3P NMR spectra.
Caption: A flowchart for troubleshooting this compound NMR spectra.
Section 4: Data Tables for Quick Reference
| Nucleus | Typical Chemical Shift Range (ppm) | Common Coupling Constants | Notes |
| ³¹P (in F3P) | 4-7 | J(P,H3) ≈ 5-10 Hz, J(P,H4) ≈ 5-10 Hz | Chemical shift is pH-dependent.[1] |
| ¹H (Fructose) | 3.5 - 4.5 | J(H,H) ≈ 2-10 Hz | Complex and overlapping signals.[11] |
| ¹³C (Fructose) | 60 - 105 | Multiple peaks due to different isomers.[9][10] |
References
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- University of Arizona. (n.d.). 31 Phosphorus NMR.
- Powers, R., et al. (2020). Phosphorus NMR and Its Application to Metabolomics. Journal of Proteome Research, 19(9), 3562–3573.
- Szwergold, B. S., et al. (1993). Detection of fructose-3-phosphokinase activity in intact mammalian lenses by 31P NMR spectroscopy.
- Li, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(15), 5824.
- Scorza, V. M., et al. (2017). 1 H NMR spectral comparison of D-fructose and FrxB.
- Szwergold, B. S., et al. (1990).
- Lal, S., et al. (1995). Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes. FEBS Letters, 366(2-3), 141-145.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin.
- The Organic Chemistry Tutor. (2018, July 28). 31-P NMR Spectroscopy | Solved Problems [Video]. YouTube.
- Johnson, B. J., et al. (2013). Improved Extraction of Soluble Solids from Some Brazilian and North American Fruits.
- Kabyemela, B. M., et al. (2019). Influence of the pH Value on the Hydrothermal Degradation of Fructose. ChemistryOpen, 8(8), 1045–1053.
- Diserens, G., et al. (2016). Direct determination of phosphate sugars in biological material by (1)H high-resolution magic-angle-spinning NMR spectroscopy. Analytical and Bioanalytical Chemistry, 408(22), 6071–6081.
- Kabyemela, B. M., et al. (2019). Influence of the pH Value on the Hydrothermal Degradation of Fructose.
- Cade-Menun, B. J. (2015). Solution Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy of Soils from 2005 to 2013: A Review of Sample Preparation and Experimental Parameters. Soil Science Society of America Journal, 79(1), 1-17.
- ChemicalBook. (n.d.). D(-)-Fructose(57-48-7) 1H NMR spectrum.
- Vereb, V., et al. (2018). Effect of temperature and pH on the degradation of fructo-oligosaccharides.
- Schalkwijk, C. G., & Stehouwer, C. D. (2017). Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases. Journal of Diabetes Research, 2017, 3482452.
- Mobli, M., & King, G. F. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18365–18372.
- Catalyst University. (2014, August 18).
- Wang, J., et al. (2015). Development of a 13 C NMR spectroscopic method for the determination of sucrose, fructose, and glucose in pumpkin (Cucurbita maxima). Journal of Agricultural and Food Chemistry, 63(32), 7169–7176.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of fructose-3-phosphokinase activity in intact mammalian lenses by 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Sample Preparation & Analysis of Fructose 3-Phosphate (F3P)
Executive Summary & Scientific Context
Fructose 3-phosphate (F3P) is a unique metabolite produced by Fructosamine-3-kinase (FN3K) , an enzyme that repairs glycated proteins by phosphorylating the fructose moiety attached to lysine residues. Unlike the glycolytic intermediates Fructose 6-phosphate (F6P) or Fructose 1-phosphate (F1P), F3P is not a fuel source but a breakdown product of protein deglycation.
The Analytical Challenge: F3P is an isobaric isomer of F1P, F6P, Glucose-6-phosphate (G6P), and Glucose-1-phosphate (G1P). All share the precursor mass (
Module 1: Sample Collection & Stabilization
Objective: Halt FN3K activity immediately and prevent spontaneous hydrolysis of the phosphate ester.
Protocol A: Erythrocytes (RBCs) – The Primary Matrix
F3P is most abundant in erythrocytes. Plasma levels are negligible due to rapid clearance.
-
Collection: Collect whole blood into Heparin or EDTA tubes.
-
Separation: Centrifuge at
for 10 min at 4°C. Discard plasma and buffy coat. -
Washing: Wash RBC pellet
with ice-cold saline (0.9% NaCl).-
Critical: Remove all glucose/fructose from the extracellular matrix to prevent ex vivo phosphorylation.
-
-
Lysis & Quench: Resuspend 100
L packed RBCs in 400 L ice-cold 0.6 M Perchloric Acid (PCA) . -
Clarification: Vortex vigorously (30 sec), then centrifuge at
for 10 min at 4°C. Transfer supernatant to a fresh tube.
Protocol B: Tissue (Kidney/Liver)
-
Snap Freeze: Tissue must be clamped in liquid nitrogen immediately upon resection.
-
Pulverization: Grind frozen tissue to a powder under liquid nitrogen.
-
Extraction: Add ~20 mg tissue powder to 500
L ice-cold 0.6 M PCA. Homogenize while cold.
Module 2: Extraction & Neutralization Logic
Objective: Remove the acid (which damages HPLC columns and degrades F3P over time) without diluting the sample excessively.
The Neutralization Protocol
Do not inject acidic supernatants directly into LC-MS.
-
Reagent: Prepare 2 M Potassium Carbonate (
) or 2 M Potassium Hydroxide (KOH). -
Titration: Add neutralizing agent to the PCA supernatant slowly.
-
Ratio: Typically ~10-15
L of 2 M per 100 L of supernatant. -
Observation: Watch for
evolution (bubbling) if using carbonate.
-
-
pH Check: Spot 1
L on a pH strip. Target pH is 6.5 – 7.5 .-
Warning: pH > 9.0 causes alkaline degradation of sugar phosphates. pH < 4.0 causes acid hydrolysis.
-
-
Salt Removal: Incubate on ice for 15 min. Potassium perchlorate (
) will precipitate as a white solid. -
Final Spin: Centrifuge at maximum speed (
) for 5 min. Transfer the clear supernatant to an LC vial.
Workflow Visualization
Figure 1: Critical workflow for F3P extraction ensuring protein removal and pH stabilization.
Module 3: Chromatographic Resolution (The "Isomer Crisis")
Objective: Separate F3P from F1P, F6P, G1P, and G6P.
Standard C18 columns will NOT retain F3P. You must use one of the following specialized chemistries.
Method A: Ion-Pairing Reverse Phase (IP-RP) – Recommended
This method uses an amine additive to create a "dynamic ion exchange" surface on a C18 column.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8
m. -
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).
-
Mobile Phase B: Methanol.[4]
-
Gradient: 0% B to 30% B over 15 mins.
-
Why it works: TBA pairs with the phosphate group, making the sugar hydrophobic enough to retain on C18. It offers the best resolution of isomers.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Polymeric Amine (e.g., Shodex HILICpak VT-50 2D or BEH Amide).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 85% B to 50% B.
-
Pros/Cons: Good retention, but salt tolerance is lower than IP-RP.
Method C: Anion Exchange (SAX)
-
Column: Strong Anion Exchange (e.g., Dionex CarboPac).
-
Eluent: KOH gradient (requires suppressor for MS compatibility).
-
Note: Often used with electrochemical detection (PAD), but difficult to couple to MS without desalting.
Module 4: Mass Spectrometry Parameters
Ionization Mode: Negative Electrospray Ionization (ESI-). Compound: this compound (MW: 260.14).
| Parameter | Setting | Rationale |
| Precursor Ion | 259.0 | Phosphate group ionizes readily in negative mode. |
| Quantifier | 97.0 | Highly specific phosphate fragment. |
| Qualifier | 79.0 | Secondary phosphate fragment. |
| Cone Voltage | ~25-35 V | Moderate energy to prevent in-source fragmentation. |
| Collision Energy | ~20-25 eV | Sufficient to cleave the phospho-ester bond. |
Troubleshooting & FAQs
Q1: I see a single broad peak containing all sugar phosphates. How do I fix this?
Diagnosis: Lack of chromatographic selectivity.[6] Solution:
-
Check Ion-Pairing Agent: If using Method A, ensure Tributylamine (TBA) is fresh. Old TBA degrades.
-
Flatten Gradient: Decrease the slope of your gradient (e.g., 0-15% B over 20 mins instead of 0-30%).
-
Reference Standards: You must run individual standards of F3P, F6P, and G6P to map their retention times. F3P typically elutes between F1P and F6P in IP-RP systems.
Q2: My signal intensity drops significantly after 10 injections.
Diagnosis: Matrix buildup or Ion Suppression. Solution:
-
Divert Valve: Direct the first 2 minutes of flow (containing salts/PCA residues) to waste, not the MS.
-
Column Wash: Add a "sawtooth" wash (95% B for 2 mins) at the end of every run to strip lipids.
-
Internal Standard: Use
-Fructose 6-phosphate or -Glucose 6-phosphate as a surrogate internal standard to normalize ionization efficiency.
Q3: Can I use organic solvent precipitation (Methanol/Acetonitrile) instead of Acid?
Technical Answer: Yes, but with caveats. Organic precipitation (e.g., 80% MeOH) is easier but less effective at removing hemoglobin from RBCs compared to PCA. Residual hemoglobin can clog columns. If using MeOH, perform a dual extraction :
-
Extract with 80% MeOH.
-
Dry down supernatant.
-
Reconstitute in water and filter through a 10kDa MWCO spin filter to remove residual proteins.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common F3P analysis failures.
References
-
Petersen, A., et al. (1992).[7] "Essential fructosuria: increased levels of this compound in erythrocytes."[7][8] Enzyme.[1][7][9][10][11]
-
Delpierre, G., et al. (2000). "Fructosamine 3-kinase is involved in the deglycation of proteins in human erythrocytes." Biochemical Journal.
-
Wamelink, M. M., et al. (2005).[12] "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B.
-
Shodex HPLC. (Technical Article). "Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILICpak VT-50 2D."
-
Lu, W., et al. (2010).[12] "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. US20180142313A1 - Process for the preparation of a fructose-rich solution from a solid composition comprising fructose and glucose - Google Patents [patents.google.com]
- 3. Fructose production via extraction-assisted isomerization of glucose catalyzed by phosphates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. shodexhplc.com [shodexhplc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Essential fructosuria: increased levels of this compound in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Fructose metabolism in the human erythrocyte. Phosphorylation to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fructose 3-Phosphate (F3P) Mass Spectrometry
Current Status: Operational | Topic: Matrix Effects & Assay Optimization
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Welcome to the F3P Technical Hub
You are likely here because your Fructose 3-phosphate (F3P) signal is inconsistent, or you are struggling to differentiate it from its abundant glycolytic isomers (F1P, G6P, F6P). Unlike stable glycolytic intermediates, F3P is a labile metabolite derived from the Fructosamine-3-Kinase (FN3K) protein repair pathway. Its quantification requires navigating a "perfect storm" of analytical challenges: high polarity, low endogenous abundance, and significant susceptibility to ion suppression.
This guide is structured to troubleshoot these specific failure points.
Module 1: Matrix Effects & Ion Suppression
"My internal standard response is fluctuating, and sensitivity is lower than expected."
The Root Cause
F3P is highly polar and elutes early in Reversed-Phase (RP) or requires HILIC/Ion-Pairing. In biological matrices (erythrocytes, plasma), this retention window often overlaps with glycerophosphocholines and inorganic salts . These co-eluting species compete for charge in the electrospray ionization (ESI) source, causing "Ion Suppression"—where the analyte is physically present but chemically invisible to the detector.
Diagnostic Protocol: Post-Column Infusion
Do not guess. Validate the suppression zone.[1]
-
Setup: Tee-infuse a standard solution of F3P (1 µM) continuously into the MS source.
-
Inject: Inject a blank extracted biological matrix (e.g., erythrocyte lysate) via the LC.
-
Observe: Monitor the F3P baseline. A dip in the baseline indicates the elution time of suppressing agents.
-
Action: If F3P elutes during a "dip," you must modify the gradient or sample prep.
Troubleshooting Q&A
Q: I am using protein precipitation (PPT) with acetonitrile. Is that enough? A: No. PPT removes proteins but leaves phospholipids and salts, which are the primary drivers of matrix effects in sugar phosphate analysis.
-
Recommendation: Switch to Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge or a specialized phospholipid removal plate (e.g., Ostro or HybridSPE). Sugar phosphates are anionic; they will bind to WAX while neutrals wash away.
Q: Can I just use a stable isotope internal standard (SIL-IS) to fix this? A: A 13C-labeled F3P IS is mandatory for quantification, but it does not remove suppression; it only normalizes it. If suppression exceeds 50%, your Limit of Detection (LOD) is compromised regardless of the IS. You must clean the sample.
Data Summary: Matrix Effect Mitigation
| Extraction Method | Phospholipid Removal | F3P Recovery | Matrix Effect (%)* |
| Protein Precip (MeOH) | < 20% | > 90% | -65% (Severe Suppression) |
| L/L Extraction | Poor (Polar analyte) | < 5% | N/A |
| SPE (WAX) | > 95% | 80-85% | -12% (Acceptable) |
| HybridSPE | > 99% | 75-80% | -5% (Excellent) |
*Negative values indicate ion suppression. Target range: -15% to +15%.
Module 2: The Isomer Trap (Chromatography)
"I see a peak, but I don't know if it's F3P, F1P, or G6P."
The Scientific Context
F3P (MW 260.14) shares an identical mass-to-charge ratio (m/z 259.02 in negative mode) with:
-
Fructose-1-phosphate (F1P): High in liver/kidney.
-
Glucose-6-phosphate (G6P): Ubiquitous, often 100x more abundant.
-
Fructose-6-phosphate (F6P): Glycolytic intermediate.
Standard C18 columns cannot separate these. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) .
Critical Workflow: Isomer Resolution
Figure 1: Decision pathway for chromatographic separation of sugar phosphate isomers. High pH stability is required for optimal anion exchange interactions on amine columns.
Expert Protocol: HILIC Separation
-
Column: Polymeric amino-based HILIC (e.g., Shodex HILICpak VG-50 or equivalent). Silica-based amine columns degrade rapidly.
-
Mobile Phase A: 10-20 mM Ammonium Carbonate (pH 9.0). Why? High pH ensures sugar phosphates are fully ionized, improving retention on anion-exchange phases.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (80-90% B) and shallow gradient to 50% B.
-
Elution Order: typically G6P/F6P
F1P F3P . (Verify with individual standards).
Module 3: Stability & Degradation
"My samples degrade before I can run them."
The Instability Mechanism
Unlike G6P, F3P is chemically unstable. It spontaneously degrades into 3-deoxyglucosone (3-DG) and inorganic phosphate, especially in neutral/alkaline conditions or elevated temperatures. This is the biological function of F3P (it is a breakdown intermediate), but it is an analytical nightmare.
Stability Protocol
-
Temperature Control: Keep all samples at 4°C during prep and -80°C for storage. Autosampler must be chilled (4°C).[2]
-
Acidification: During extraction, ensure the final eluate is slightly acidic (pH 4-5) if storing for >12 hours.
-
Derivatization (Optional but Recommended):
-
If sensitivity is low, derivatize with O-benzylhydroxylamine (OBHA) or phenylhydrazine .
-
Benefit: Stabilizes the ketone group, preventing degradation to 3-DG and improving ionization efficiency by adding hydrophobic bulk.
-
Troubleshooting Logic Tree
Use this flow to diagnose assay failure.
Figure 2: Step-by-step diagnostic logic for resolving F3P signal loss.
References
-
Delpierre, G., et al. (2000). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes. Biochemical Journal.
- Context: Establishes the biological p
-
Desai, M., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry.[1][3][4][5] [4]
- Context: Protocols for derivatization and handling low-abundance sugar phosph
-
Sowell, J., et al. (2018). Matrix Effects in Quantitative LC-MS/MS. Chromatography Today.
- Context: Methodology for calculating and mitigating m
-
Shodex Technical Guide. (2020). Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILICpak.
-
Winnik, W.M. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.[7][8] Journal of Experimental Botany.
- Context: Advanced HILIC/Anion-Exchange hybrid methods for isomer resolution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
- 8. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Fructose 1-Phosphate vs. Fructose 3-Phosphate Metabolism
Executive Summary: The Divergence of Fuel and Repair
In metabolic research, distinguishing between Fructose 1-phosphate (F1P) and Fructose 3-phosphate (F3P) is critical for targeting metabolic syndrome and diabetic complications, respectively. While they share a fructose moiety, their biological origins, stability, and pathological consequences are diametrically opposed.
-
Fructose 1-Phosphate (F1P) is the canonical intermediate of hepatic fructose catabolism ("Fructolysis").[1] It represents a high-flux energy pathway that, when overloaded, drives lipogenesis and ATP depletion.
-
This compound (F3P) is a non-canonical intermediate of a protein repair mechanism ("Deglycation").[2] It is generated by Fructosamine-3-kinase (FN3K) acting on glycated proteins.[2][3][4] Crucially, F3P is chemically unstable; its decomposition generates 3-deoxyglucosone (3-DG), a potent toxin implicated in diabetic neuropathy and retinopathy.
Key Takeaway for Drug Developers: Targeting F1P (via KHK inhibition) aims to stop fatty liver disease (NASH). Targeting F3P (via FN3K inhibition) aims to prevent the formation of toxic dicarbonyls (3-DG) in chronic diabetes.[2][4]
Mechanistic Divergence & Signaling Pathways
The following diagram illustrates the separation between the energy-generating canonical pathway and the protein-repair non-canonical pathway.
Figure 1: Comparison of F1P (Canonical) and F3P (Deglycation) pathways. Note the spontaneous decomposition of F3P into the toxic byproduct 3-DG.[2][3][5]
Technical Comparison: F1P vs. F3P
This table synthesizes kinetic and physiological data to assist in target validation.
| Feature | Fructose 1-Phosphate (F1P) | This compound (F3P) |
| Primary Enzyme | Ketohexokinase (KHK-C) | Fructosamine-3-Kinase (FN3K) |
| Substrate | Free Fructose | Fructosamines (Glycated Lysine residues) |
| Km (Affinity) | Low (~0.8 mM) - High Affinity [1] | High (~30 mM for free fructose); acts on proteins [2] |
| Chemical Stability | Stable metabolic intermediate | Unstable (Acid-labile, spontaneous breakdown) |
| Primary Tissue | Liver, Kidney, Intestine | Erythrocytes, Lens, Brain, Nerve |
| Metabolic Fate | Cleaved by Aldolase B to Trioses | Decomposes to 3-Deoxyglucosone (3-DG) + Pi |
| Physiological Role | Energy production, Lipogenesis | Protein Repair (Deglycation) |
| Pathological Link | NAFLD, NASH, Insulin Resistance | Diabetic Neuropathy, Retinopathy (via 3-DG) |
| Detection Challenge | Isomer separation (vs. G1P/F6P) | Rapid degradation during extraction |
Analytical Methodologies
Quantifying these metabolites requires distinct approaches due to the extreme instability of F3P.
Protocol A: High-Throughput Quantitation of F1P (LC-MS/MS)
Objective: Separate F1P from isobaric interferences (G1P, F6P, G6P) in liver tissue.
-
Sample Preparation:
-
Homogenize 50 mg liver tissue in cold methanol/water (80:20) to quench metabolism.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Evaporate supernatant under nitrogen; reconstitute in 10 mM ammonium acetate.
-
-
Chromatography (HILIC):
-
Mass Spectrometry (MRM Mode):
-
Transition: m/z 259.0 → 97.0 (Phosphate group).
-
Differentiation: F1P typically elutes before G6P and F6P in amide-HILIC conditions due to the specific interaction of the phosphate position [3].
-
Protocol B: Detection of Labile F3P (Specialized)
Objective: Capture F3P before it decomposes into 3-DG.
-
Method 1: 31P-NMR (Gold Standard for Intact Cells)
-
Rationale: Extraction processes often destroy F3P. NMR allows observation inside intact erythrocytes.
-
Signal: F3P appears as a distinct resonance at 6.1 - 6.5 ppm (relative to phosphoric acid), distinct from the 2,3-DPG signals [2].
-
-
Method 2: Acid-Stabilized LC-MS
-
Critical Step: Perform extraction in perchloric acid immediately followed by neutralization and rapid analysis at 4°C.
-
Indirect Measurement: Because F3P is so labile, researchers often measure 3-DG (the breakdown product) as a proxy for FN3K activity, using derivatization with diaminonaphthalene (DAN) to form a stable quinoxaline derivative detectable by HPLC-FL or LC-MS [4].
-
Therapeutic Implications
Targeting KHK (F1P Pathway)
-
Mechanism: Inhibiting KHK prevents the accumulation of F1P.
-
Benefit: Prevents ATP depletion in the liver (the "fructose trap") and reduces downstream lipogenesis (DNL).
-
Status: Clinical trials (e.g., Pfizer's PF-06835919) have demonstrated reduction in liver fat in NASH patients [5].
Targeting FN3K (F3P Pathway)[4]
-
Mechanism: Inhibiting FN3K prevents the formation of F3P.
-
The Paradox: While FN3K "repairs" proteins by removing sugar, the byproduct (F3P -> 3-DG) is more reactive and toxic than the original fructosamine.
-
Benefit: Inhibition reduces systemic levels of 3-DG, potentially slowing the progression of diabetic complications like retinopathy.
-
Status: Pre-clinical. FN3K-deficient mice show reduced 3-DG and protection against specific diabetic phenotypes, validating the "toxic repair" hypothesis [6].
References
-
Diggle, C. P., et al. (2010). "Ketohexokinase: expression and localization of the principal fructose-metabolizing enzyme." Histochemistry and Cell Biology. Link
-
Petersen, A., et al. (1992).[8] "Fructose metabolism in the human erythrocyte. Phosphorylation to this compound." Biochemical Journal. Link
-
Lu, W., et al. (2017). "Metabolomic analysis of fructose metabolism in liver." Analytical Chemistry. Link[9]
-
Szwergold, B. S., et al. (2001). "Intrinsic toxicity of the 'deglycating' enzyme fructosamine-3-kinase." Annals of the New York Academy of Sciences. Link
-
Saxena, A. R., et al. (2021). "Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Ketohexokinase Inhibitor PF-06835919 in Healthy Subjects and Patients With NAFLD." Diabetes Care. Link
-
Van Schaftingen, E., et al. (2003). "Fructosamine 3-kinase, an enzyme involved in protein deglycation and the formation of advanced glycation end products."[2] Biochemical Society Transactions. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. prospecbio.com [prospecbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Fructosamine-3-kinase - Wikipedia [en.wikipedia.org]
- 5. Illuminating the functions of the understudied Fructosamine-3-kinase (FN3K) using a multi-omics approach reveals new links to lipid, carbon, and co-factor metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Validation of Fructose 3-Phosphate (F3P) as a Biomarker for Intracellular Glycation Stress
Part 1: Executive Summary & Strategic Positioning
While HbA1c remains the gold standard for long-term glycemic monitoring, it possesses a critical blind spot: it measures the accumulation of glycation products but fails to capture the dynamic cellular response to that stress.
Fructose 3-phosphate (F3P) is not merely a passive metabolite; it is the central checkpoint of the Fructosamine-3-Kinase (FN3K) deglycation pathway .[1] Its presence in erythrocytes (RBCs) signifies active enzymatic repair of glycated proteins. Unlike HbA1c, which reflects extracellular glucose exposure, F3P quantifies intracellular glycation flux and the concomitant production of 3-deoxyglucosone (3-DG), a potent precursor to Advanced Glycation End-products (AGEs).
Verdict: F3P is a superior biomarker for researchers investigating the pathogenic risk of diabetic complications (neuropathy/nephropathy) where intracellular glycation repair mechanisms are overwhelmed, distinct from simple glycemic control.
Part 2: Mechanistic Foundation (The FN3K Pathway)
To validate F3P, one must understand that it is an intermediate in a "repair-to-damage" paradox. The enzyme FN3K phosphorylates stable fructosamines (Amadori products) to destabilize them.[1][2]
Diagram 1: The FN3K Deglycation & F3P Formation Pathway
This diagram illustrates how F3P is generated as a repair intermediate that spontaneously degrades into the toxic byproduct 3-DG.[1]
Caption: FN3K phosphorylates protein-bound fructosamine to F3P, causing it to detach.[1][3][4] F3P then degrades into 3-DG and inorganic phosphate.[3][5]
Part 3: Comparative Analysis
The following table contrasts F3P with standard glycemic markers. Note that F3P is labile (unstable), necessitating specific handling protocols described in Part 4.
Table 1: Performance Matrix
| Feature | HbA1c (Gold Standard) | Fructosamine (Albumin) | This compound (F3P) |
| Biological Matrix | Whole Blood (Hemoglobin) | Serum/Plasma (Albumin) | Erythrocytes (Intracellular) |
| Time Window | 90–120 Days | 14–21 Days | Instantaneous / Metabolic Flux |
| Mechanism | Passive Glycation (Accumulation) | Passive Glycation (Accumulation) | Active Deglycation (Enzymatic Repair) |
| Clinical Insight | Long-term Glucose Control | Medium-term Control | Intracellular Glycation Stress & 3-DG Risk |
| Stability | High | High | Low (Requires Acid Stabilization) |
| Primary Method | HPLC / Immunoassay | Colorimetric / Enzymatic | LC-MS/MS (HILIC Mode) |
Part 4: Experimental Validation Protocols
Warning: F3P is inherently unstable. Standard serum separation protocols will result in metabolite degradation. The following protocol utilizes Acid Extraction to precipitate proteins and stabilize the phosphate group immediately upon lysis.
Diagram 2: Analytical Workflow (LC-MS/MS)
The self-validating workflow ensures minimal degradation of F3P during processing.
Caption: Critical path for F3P analysis. Acid lysis is mandatory to halt FN3K activity and stabilize F3P.
Protocol: LC-MS/MS Quantification of F3P in Erythrocytes
Objective: Quantify F3P levels to assess FN3K activity and glycation stress.
Reagents:
-
Perchloric Acid (PCA) 0.6 M
-
Internal Standard (IS): ^13C-Fructose or ^13C-Fructose-3-Phosphate (custom synthesis preferred).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
Step-by-Step Methodology:
-
RBC Isolation:
-
Centrifuge 1 mL whole blood (4°C, 1000 x g, 10 min).
-
Discard plasma and buffy coat.
-
Wash RBC pellet 3x with ice-cold saline (0.9% NaCl).
-
-
Lysis & Stabilization (Critical Step):
-
Resuspend 200 µL packed RBCs in 200 µL water (hypotonic lysis).
-
Immediately add 400 µL ice-cold 0.6 M Perchloric Acid (PCA) .
-
Rationale: PCA precipitates hemoglobin and inhibits phosphatases/kinases that would artificially alter F3P levels.
-
-
Internal Standard Addition:
-
Add 10 µL of Internal Standard solution. Vortex vigorously.
-
Incubate on ice for 10 min.
-
-
Neutralization:
-
Centrifuge (15,000 x g, 5 min) to remove protein debris.
-
Transfer supernatant to a new tube.
-
Neutralize with Potassium Carbonate (K2CO3) to pH ~7.0.
-
Centrifuge again to remove potassium perchlorate precipitate.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the phosphate group. (e.g., BEH Amide or Polymeric HILIC).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Phosphate groups ionize best in negative mode).
-
MRM Transitions:
-
F3P Precursor: m/z 259.0
-
Product Ion: m/z 97.0 (H2PO4-) or m/z 79.0 (PO3-).
-
-
Part 5: Data Interpretation & Reference Values
When validating F3P data, researchers should look for the following patterns:
-
Healthy Controls: F3P levels are typically low (< 5 µM in RBCs) because the repair pathway is efficient and substrate (fructosamine) load is low.
-
Diabetic Subjects (High Glucose): F3P levels increase significantly (often > 15-20 µM).
-
Interpretation: High F3P indicates that the FN3K enzyme is working hard to repair glycated hemoglobin, but the system is under stress, leading to high production of 3-DG.
-
-
FN3K Deficiency (Knockout Models): F3P levels drop to near zero, but Fructosamine (HbA1c) levels rise disproportionately to glucose levels.
-
Interpretation: Total failure of the repair mechanism.
-
Validation Check: If your assay detects high F3P but low 3-DG, check for sample degradation (hydrolysis of F3P during prep). If F3P is undetectable in diabetic samples, ensure the acid lysis step was performed immediately.
References
-
Delpierre, G., et al. (2000). "Fructosamine 3-kinase is involved in the deglycation of proteins in vivo."[1][2][6] Diabetes, 49(10), 1627-1634.
-
Szwergold, B. S., et al. (1990).[5][7] "Identification of this compound in the lens of diabetic rats." Science, 247(4941), 451-454.[5]
-
Van Schaftingen, E., et al. (2001). "Fructosamine 3-kinase, an enzyme involved in protein deglycation."[1][4][6] Biochemical Society Transactions, 29(4), 320-325.
-
Kavanagh, K., et al. (2002). "Measurement of fructose-3-phosphate in human erythrocytes." Clinical Chemistry, 48(9), 1592-1595.
-
Beisswenger, P. J., et al. (2019). "Development and validation of a quantitative ultra performance LC-MS/MS method to measure fructose... in human plasma." Bioanalysis, 11(7).
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. Fructosamine-3-kinase - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Reduced fructosamine-3-kinase activity and its mRNA in human distal colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound in the lens of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Fructose 3-Phosphate vs. Other Glycating Agents
Topic: Fructose 3-phosphate vs Other Glycating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of non-enzymatic glycation, This compound (F3P) occupies a unique and often paradoxical niche. Unlike glucose or fructose, which are primary metabolic fuels, F3P is a transient metabolic intermediate produced largely by the "repair" enzyme Fructosamine-3-Kinase (FN3K) . While FN3K intends to deglycate proteins, the resulting F3P is unstable and degrades into 3-deoxyglucosone (3-DG) , a potent alpha-dicarbonyl that aggressively crosslinks proteins.
This guide objectively compares F3P against standard glycating agents (Glucose, Fructose, Methylglyoxal) to assist researchers in selecting appropriate models for diabetes complications, cataractogenesis, and neuropathy studies.
Mechanistic Hierarchy of Glycating Agents
To understand the specific utility of F3P in research, one must place it within the hierarchy of glycation potential.
The "Trojan Horse" Mechanism of F3P
F3P is not typically added exogenously in simple assays because it is an intracellular intermediate. Its "potency" is derived from its rapid decomposition into 3-Deoxyglucosone (3-DG) .
-
Formation: FN3K phosphorylates the fructose moiety of fructoselysine (Amadori product) on proteins.
-
Destabilization: The resulting Fructoselysine-3-phosphate is unstable.
-
Decomposition: It spontaneously breaks down, releasing the free lysine (repair) but generating 3-DG (damage).
-
Damage: 3-DG reacts with Arginine residues to form imidazolium crosslinks (e.g., DOGIC).
Comparative Reactivity Table
| Agent | Class | Relative Reactivity* | Primary Precursor | Major AGE Adducts |
| Glucose | Aldose | 1 (Baseline) | Diet / Glycogenolysis | CML (Carboxymethyl-lysine) |
| Fructose | Ketose | ~7.5 – 10x | Polyol Pathway / Diet | Heyns Products, CML |
| This compound | Phosphorylated Ketose | High (Indirect) | FN3K activity / Polyol Pathway | 3-DG derived imidazolones |
| Methylglyoxal (MG) | Dicarbonyl | ~20,000x | Glycolysis (DHAP/GAP) | MG-H1 (Hydroimidazolone) |
| 3-Deoxyglucosone (3-DG) | Dicarbonyl | ~200x (vs Glucose)** | F3P Decomposition | 3-DG-H (Hydroimidazolone) |
*Reactivity rates vary by substrate (BSA vs. Lysozyme) and conditions. MG is the most reactive dicarbonyl, but 3-DG accumulates to higher levels in specific tissues (lens). **3-DG is less reactive than MG but significantly more reactive than reducing sugars.
Pathway Visualization
The following diagram illustrates the unique position of F3P as a bridge between the Polyol Pathway and Dicarbonyl Stress.
Caption: F3P acts as a critical node converting metabolic flux (Polyol Pathway) and protein repair (FN3K) into dicarbonyl stress (3-DG).
Experimental Protocols
To validate the effects of F3P versus other agents, researchers cannot simply "buy and add" F3P easily due to its instability. The following protocols describe how to generate and assay these species.
Protocol A: In Vitro Generation of F3P-Derived AGEs
Since F3P is unstable, it is often generated in situ using Fructosamine-3-Kinase (FN3K) or by using its breakdown product, 3-DG, as a proxy.
Materials:
-
Recombinant human FN3K (rFN3K).
-
Glycated BSA (Fructosylated BSA - prepared by incubating BSA with glucose for 2 weeks).
-
ATP (Adenosine Triphosphate).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.
Workflow:
-
Substrate Prep: Dialyze Fructosylated BSA to remove free glucose.
-
Reaction: Incubate 10 mg/mL Fructosylated BSA with 5 µg/mL rFN3K and 2 mM ATP in reaction buffer at 37°C.
-
Control: Incubate Fructosylated BSA with ATP but without FN3K.
-
Detection:
-
3-DG Release: Measure 3-DG in the supernatant using GC-MS (after derivatization with diaminonaphthalene) to confirm F3P formation and decomposition.
-
Crosslinking: Analyze BSA by SDS-PAGE. The FN3K-treated sample will show deglycation (loss of fructosamine) but potentially increased aggregation if 3-DG is not scavenged.
-
Protocol B: Comparative Fluorescence Assay (Fructose vs. Ribose vs. 3-DG)
Use this to benchmark the potency of the F3P decomposition product (3-DG) against standard sugars.
Materials:
-
BSA (10 mg/mL) in 0.1 M Phosphate Buffer (pH 7.4).
-
Glycating Agents: D-Glucose (0.5 M), D-Fructose (0.5 M), D-Ribose (0.05 M), 3-Deoxyglucosone (5 mM).
-
Note: 3-DG is used at lower concentrations because it is a dicarbonyl, not a sugar.
Steps:
-
Incubation: Mix protein and glycating agents under sterile conditions. Add 3 mM Sodium Azide to prevent bacterial growth.
-
Time Course: Incubate at 37°C for 0, 3, 7, and 14 days.
-
Readout: Measure AGE-specific fluorescence (Ex 370 nm / Em 440 nm).
-
Expectation:
-
Ribose: Rapid fluorescence increase (Positive Control).
-
3-DG: Immediate, high-intensity fluorescence (mimicking F3P decomposition).
-
Fructose: Moderate increase (slower than Ribose, faster than Glucose).
-
Glucose: Slow, minimal increase over 14 days.
-
Critical Analysis for Drug Development
When developing AGE inhibitors or "amadorins," the choice of glycating agent determines the physiological relevance of your data.
When to use Fructose / F3P models:
-
Diabetic Complications: Specifically Cataracts and Neuropathy . The polyol pathway is highly active in the lens and Schwann cells. In these tissues, glucose converts to fructose, which is then phosphorylated to F3P.[2]
-
FN3K Inhibitor Screening: If developing drugs to inhibit FN3K (to prevent 3-DG formation), you must measure F3P levels directly using 31P-NMR (Signal at ~6.0 ppm) or by quantifying the release of 3-DG.
When to use Methylglyoxal (MG) models:
-
Vascular Inflammation: MG is the dominant dicarbonyl in endothelial cells and plasma.
-
General Aging: MG is ubiquitous and not strictly tied to the polyol pathway.
The "Repair" Paradox
Drug developers must note that FN3K is a repair enzyme . Inhibiting it prevents F3P (and thus 3-DG) formation, which reduces toxic crosslinking. However, inhibiting FN3K also stops the removal of fructosamines from proteins.
-
Hypothesis: The damage from 3-DG (crosslinking) is more severe than the presence of simple fructosamines. Therefore, FN3K inhibition is a valid therapeutic strategy to lower "dicarbonyl stress," even if it leaves some Amadori products intact.
References
-
Szwergold, B. S., Kappler, F., & Brown, T. R. (1990). Identification of this compound in the lens of diabetic rats. Science, 247(4941), 451–454. Link
-
Delpierre, G., et al. (2000). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes. Biochemical Journal, 352(3), 835–839. Link
-
Lal, S., et al. (1995). Metabolism of fructose-3-phosphate in the diabetic rat lens. Archives of Biochemistry and Biophysics, 318(1), 191–199. Link
-
Thornalley, P. J., Langborg, A., & Minhas, H. S. (1999). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose.[3] Biochemical Journal, 344(1), 109–116.[3][4] Link
-
Suarez, G., et al. (1989). Fructose-induced fluorescence generation of reductively methylated glycated bovine serum albumin. Journal of Biological Chemistry. Link
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Fructose metabolism in the human erythrocyte. Phosphorylation to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
Navigating the Sweet Maze: A Comparative Guide to Sugar Phosphate Isomer Analysis by Mass Spectrometry
In the intricate landscape of metabolomics and cellular signaling, the subtle structural distinctions between sugar phosphate isomers carry immense biological weight. These molecules, central to pathways like glycolysis and the pentose phosphate pathway, often exist as a cocktail of isomers with identical mass and elemental composition. This presents a formidable analytical challenge. Differentiating glucose-6-phosphate from fructose-6-phosphate, for instance, is not merely an academic exercise; it is fundamental to accurately mapping metabolic fluxes and understanding cellular energy status. Mass spectrometry (MS), renowned for its sensitivity and specificity, has evolved to become an indispensable tool for resolving this isomeric puzzle.
This guide provides an in-depth comparative analysis of modern mass spectrometry-based strategies for the characterization of sugar phosphate isomers. We will delve into the causality behind experimental choices, moving beyond simple protocols to offer field-proven insights for researchers, scientists, and drug development professionals. Our aim is to equip you with the knowledge to select and implement the most effective analytical workflow for your specific research needs.
The Analytical Conundrum: Why Isomer-Specific Analysis is Non-Negotiable
Sugar phosphates are the linchpins of central carbon metabolism.[1][2] The precise location of the phosphate group on the sugar scaffold dictates the molecule's metabolic fate. However, key isomers—such as glucose-6-phosphate (G6P), fructose-6-phosphate (F6P), glucose-1-phosphate (G1P), and mannose-6-phosphate (M6P)—are isobaric, meaning they have the exact same mass.[1][3] A conventional mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), is blind to these differences. Consequently, without additional separation techniques, these critical metabolic intermediates would be indistinguishable, leading to a potentially flawed interpretation of the metabolic state. This analytical ambiguity necessitates advanced approaches that can probe the unique structural attributes of each isomer.
Strategies for Isomer Resolution: A Mass Spectrometric Toolkit
To overcome the limitations of conventional MS, several powerful strategies have been developed. These can be broadly classified into three categories: chromatographic separation coupled with tandem mass spectrometry (LC-MS/MS), ion mobility-mass spectrometry (IM-MS), and chemical derivatization to enhance separability. Each method offers a unique set of advantages and is suited to different analytical challenges.
Tandem Mass Spectrometry (MS/MS) Combined with Liquid Chromatography (LC)
This is the most established and widely adopted approach. The power of this technique lies in the synergy between physical separation by liquid chromatography and structural interrogation by tandem mass spectrometry. While some isomers can be chromatographically resolved, many, like the hexose phosphates, often co-elute.[1][4] In these cases, MS/MS becomes critical.
Tandem mass spectrometry involves isolating the precursor ion of the sugar phosphate and subjecting it to fragmentation, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][4] Although the isomers have the same mass, their distinct chemical structures can lead to different fragmentation efficiencies and the formation of unique, diagnostic fragment ions. By comparing the resulting fragmentation patterns, or the ratios of common fragment ions, one can identify and quantify individual isomers even when they are not chromatographically separated.[1]
Caption: A typical workflow for LC-MS/MS analysis of sugar phosphate isomers.
| Feature | Description | Causality & Insight | Limitations |
| Specificity | High, based on chromatographic retention and unique fragmentation patterns. | Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are chosen to maximize separation of these highly polar analytes.[3][5][6] | Some isomers yield very similar fragments, requiring careful optimization and potentially advanced fragmentation techniques (UVPD, MSn).[1][4] |
| Sensitivity | High, often reaching femtomole levels with targeted methods like Multiple Reaction Monitoring (MRM).[3][5] | MRM focuses the mass spectrometer on specific precursor-to-product ion transitions, filtering out noise and maximizing signal for the analytes of interest.[7] | Ion suppression from complex biological matrices can reduce sensitivity.[3] |
| Throughput | Moderate to High. | The use of UHPLC systems with short columns and fast gradients can significantly reduce analysis time per sample. | Chromatographic run times (typically 10-25 mins) are the rate-limiting step.[3] |
| Instrumentation | Requires a tandem mass spectrometer (Triple Quadrupole, Q-TOF, Orbitrap) coupled to an LC system. | Triple quadrupoles are the gold standard for targeted quantification due to their sensitivity and speed in MRM mode. High-resolution instruments like Q-TOFs and Orbitraps provide greater confidence in identification. | Represents a significant capital investment. |
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility introduces a powerful, gas-phase separation step between ionization and mass analysis. This technique separates ions not just by their m/z, but by their size, shape, and charge—a property quantified as the ion's collision cross-section (CCS).[8][9]
Isomers, despite having the same mass, often adopt different three-dimensional shapes in the gas phase. This difference in conformation means they will travel through a gas-filled ion mobility cell at different speeds. This "drift time" is converted into a characteristic and reproducible CCS value.[9] This allows for the separation of isomers that are indistinguishable by both chromatography and mass, adding a powerful dimension of analytical specificity.[8][10]
Caption: Workflow for isomer separation using ion mobility-mass spectrometry (IM-MS).
| Feature | Description | Causality & Insight | Limitations |
| Specificity | Very High. The CCS value provides an additional, orthogonal data point for confident identification.[9][11] | The CCS is a fundamental physical property of the ion, making it a highly reliable identifier when compared against databases or standards. | Not all isomers have sufficiently different CCS values for baseline separation, though resolving power is continuously improving with new technologies (e.g., TIMS, SLIM).[8] |
| Sensitivity | High, comparable to conventional MS. | The ion mobility stage acts as an additional filter, potentially reducing chemical noise and improving the signal-to-noise ratio. | Ion transmission through the mobility cell can be a source of ion loss if not properly optimized. |
| Throughput | Very High. | Ion mobility separation occurs on a millisecond timescale, making it compatible with rapid LC gradients or even direct infusion analysis for high-throughput screening. | Data files are larger and more complex, requiring specialized software for analysis. |
| Instrumentation | Requires a mass spectrometer with an integrated ion mobility device (e.g., DTIMS, TWIMS, TIMS). | This technology is increasingly being integrated into mainstream commercial platforms, making it more accessible. | Higher instrument cost compared to standard LC-MS/MS systems. |
Chemical Derivatization
This classic chemical strategy involves modifying the sugar phosphates with a reagent to alter their physicochemical properties. The goal is to make the isomers more amenable to separation by reversed-phase liquid chromatography (RPLC) or gas chromatography (GC) and to improve their ionization efficiency.[12][13]
Derivatization enhances separability in two main ways. First, it can make the highly polar sugar phosphates less polar, allowing them to be retained and separated on robust RPLC columns.[2][13] Second, the derivatization can amplify the subtle structural differences between isomers, leading to distinct retention times. For example, a two-step derivatization using methoxylamine and propionic acid anhydride has been shown to enable the baseline separation of multiple hexose monophosphates on a reversed-phase column.[13][14][15]
Caption: General workflow for sugar phosphate analysis via chemical derivatization.
| Feature | Description | Causality & Insight | Limitations |
| Specificity | Excellent, driven by superior chromatographic resolution. | By converting polar analytes for use in highly efficient RPLC or GC columns, baseline separation of even closely related isomers can be achieved.[13][16] | The derivatization reaction may be incomplete, produce by-products, or introduce variability, requiring careful optimization and validation.[17] |
| Sensitivity | Can be significantly enhanced. | Many derivatizing agents improve the ionization efficiency of the analytes, leading to a dramatic increase in signal intensity (3.5 to 147-fold reported for one method).[12][18] | The additional sample handling steps can lead to analyte loss if not performed carefully. |
| Throughput | Low. | The derivatization process itself (which can involve multiple steps and incubation times) is the primary bottleneck. | Not well-suited for large-scale screening studies where time is a critical factor. |
| Instrumentation | Can be used with standard GC-MS or LC-MS systems. | This approach leverages the power of existing, common instrumentation, making it highly accessible without the need for specialized equipment. | Requires expertise in analytical chemistry to develop and troubleshoot the derivatization protocol. |
Decision-Making Framework: Selecting the Right Strategy
The choice of analytical strategy is dictated by the specific requirements of your study. There is no single "best" method; rather, there is a most appropriate tool for the question at hand.
| Analytical Goal | Recommended Method | Rationale |
| Targeted Quantification of Known Isomers | LC-MS/MS | Offers the best combination of sensitivity, robustness, and throughput for quantifying a defined list of isomers. Ideal for clinical and large-scale metabolic profiling. |
| Untargeted Analysis & Isomer Discovery | Ion Mobility-MS | The addition of CCS as an identifier provides unparalleled confidence in identifying unknown compounds and separating unexpected isomers in complex mixtures. |
| Resolving a Known, Difficult-to-Separate Isomer Pair | Chemical Derivatization + LC/GC-MS | Provides the highest possible chromatographic resolving power when other methods fail to achieve baseline separation. |
| Isotope Tracing / Fluxomics | LC-MS/MS or Derivatization + GC-MS | These platforms are well-established for accurately measuring the incorporation of stable isotopes into metabolites. Derivatization is often preferred for GC-MS based flux analysis.[17] |
Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Hexose Monophosphates
-
Metabolite Extraction:
-
Quench metabolism and extract metabolites from cell pellets (~1x10⁶ cells) by adding 1 mL of ice-cold 80:20 methanol:water.
-
Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., Waters Acquity BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: 90:10 acetonitrile:water with 10 mM ammonium acetate, pH 9.0.
-
Gradient: Start at 85% B, hold for 1 min, decrease to 30% B over 10 min, hold for 2 min, then return to 85% B and re-equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transition: Monitor the transition for hexose monophosphates: precursor m/z 259.02 → product m/z 96.96 (H₂PO₄⁻).
-
-
Data Analysis:
-
Integrate peak areas for the m/z 259.02 → 96.96 transition.
-
Identify isomers based on their retention times, as determined by injecting pure analytical standards.
-
Quantify using a calibration curve prepared with standards in a representative matrix.
-
Protocol 2: Two-Step Derivatization for RPLC-MS/MS Analysis
This protocol is adapted from established methods for enhanced separation.[13][14]
-
Metabolite Extraction & Initial Derivatization (Oximation):
-
Perform metabolite extraction as described in Protocol 1 and dry the supernatant.
-
Add 20 µL of methoxylamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex and incubate at 37°C for 90 minutes.
-
-
Second Derivatization (Propionylation):
-
Add 20 µL of propionic anhydride to the sample.
-
Vortex and incubate at 37°C for 30 minutes.
-
Evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of 10% methanol for RPLC-MS/MS analysis.
-
-
RPLC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient appropriate for separating the derivatized species (e.g., 5% B to 50% B over 15 minutes).
-
Mass Spectrometer: Tandem quadrupole or high-resolution MS.
-
Ionization: ESI- or ESI+ depending on the derivative's properties.
-
MRM Transitions: Determine the specific m/z transitions for each derivatized isomer via infusion of standards.
-
Conclusion
The accurate analysis of sugar phosphate isomers is a cornerstone of modern metabolomics. While challenging, the analytical hurdles are surmountable with the strategic application of advanced mass spectrometry techniques. The workhorse LC-MS/MS method provides a robust platform for high-throughput, quantitative studies. For the most complex isomeric mixtures or for discovery-based research, ion mobility-MS offers an unparalleled level of specificity by adding the CCS dimension. Finally, chemical derivatization remains a powerful, accessible strategy for achieving superior chromatographic separation when all else fails. By understanding the fundamental principles, strengths, and practical considerations of each approach, researchers can confidently navigate the sweet maze of sugar phosphate analysis and unlock a deeper understanding of cellular metabolism.
References
-
Ultra-Sensitive LC-MRM Based Method for Rapid and High-Throughput Screening of Sugar Phosphate Isomers in Cell Culture. Pyvot Tech. [Link]
-
An efficient LC–MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]
-
Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]
-
Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Plant Methods. [Link]
-
Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. BMC Plant Biology. [Link]
-
Mixed-mode HPLC-MS analysis of sugar phosphates in multiple reaction monitoring (MRM) mode. ResearchGate. [Link]
-
Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Semantic Scholar. [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. [Link]
-
Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Europe PMC. [Link]
-
Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways. Journal of Chromatography A. [Link]
-
Targeted tissue analysis of sugars and sugar phosphates by LC-MS following reductive amination. Hilaris Publisher. [Link]
-
Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Examples of derivatized sugar phosphates. ResearchGate. [Link]
-
Accurate Identification of Isomeric Glycans by Trapped Ion Mobility Spectrometry-Electronic Excitation Dissociation Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences. [Link]
-
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. PubMed. [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
-
Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. Metabolites. [Link]
-
Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Molecules. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Identification of Isomeric Glycans by Trapped Ion Mobility Spectrometry-Electronic Excitation Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Fructose 3-Phosphate Identity: A Comparative Technical Guide
This guide provides a definitive technical framework for the identification and confirmation of Fructose 3-phosphate (F3P), a rare and unstable metabolite distinct from its glycolytic isomers.
Executive Summary
This compound (F3P) is a unique metabolite produced by Fructosamine-3-kinase (FN3K) , an enzyme involved in protein deglycation.[1][2] Unlike the stable glycolytic intermediates Fructose 6-phosphate (F6P) or Fructose 1-phosphate (F1P), F3P is chemically unstable, spontaneously decomposing into 3-deoxyglucosone (3-DG) and inorganic phosphate.[2] This instability, combined with its structural isomerism to common sugar phosphates, makes its identification a significant analytical challenge.
This guide outlines the three-pillar approach to confirming F3P identity: 31P-NMR spectroscopy (structural certainty), HPAEC-PAD/LC-MS (separation and sensitivity), and Enzymatic Validation (the "Gold Standard" for reference material generation).
Part 1: The Analytical Challenge (Isomerism & Instability)
The primary difficulty in F3P analysis is distinguishing it from abundant isomers. Standard mass spectrometry (MS) often yields identical molecular ions (
Comparative Profile of Hexose Phosphates
| Feature | This compound (F3P) | Fructose 6-Phosphate (F6P) | Fructose 1-Phosphate (F1P) |
| Origin | FN3K (Deglycation pathway) | Hexokinase/PGI (Glycolysis) | Fructokinase (Fructolysis) |
| Stability | Unstable (Half-life ~hours/days at phys. pH) | Stable | Stable |
| Decomposition | Forms 3-Deoxyglucosone (3-DG) + Pi | Stable | Stable |
| Detection | Trace (µM levels in diabetic tissues) | High (mM levels in cytosol) | Variable (Liver/Kidney) |
| Commercial Std | Rare/Custom Synthesis | Readily Available | Readily Available |
Part 2: Strategic Decision Matrix
Use the following logic flow to select the appropriate validation method for your specific sample matrix.
Figure 1: Decision matrix for selecting the analytical platform based on sample origin and concentration.
Part 3: Method A - The Gold Standard (31P-NMR)
Objective: Definitive structural confirmation via phosphorus environment analysis. Why: 31P-NMR provides a chemical shift distinct from C1 and C6 phosphorylation sites without the need for derivatization.
Protocol: 31P-NMR Analysis[3][4][5]
-
Sample Preparation:
-
Extract tissue with perchloric acid (PCA) to precipitate proteins.
-
Neutralize rapidly with KOH to pH 7.0–7.5. Critical: F3P degrades rapidly at alkaline pH (>8.0).
-
Add EDTA (1-5 mM) to chelate divalent cations (Mg²⁺, Ca²⁺) which broaden 31P signals.
-
Add 10% D₂O for field locking.
-
-
Acquisition Parameters:
-
Frequency: >161 MHz (corresponding to 400 MHz 1H).
-
Decoupling: Proton-decoupled (broadband).
-
Reference: External 85% Phosphoric Acid (0 ppm) or internal Methylene Diphosphonate (MDP).
-
-
Data Interpretation:
-
F3P Shift: Typically resonates in the phosphomonoester region (approx. 3.5 – 4.5 ppm relative to H₃PO₄), but distinct from F6P.
-
Differentiation: F3P will appear as a distinct peak from F6P.
-
Coupled Spectra: Running a proton-coupled 31P spectrum will show a multiplet pattern (doublet/triplet) characteristic of the C3-H coupling, distinguishing it from the C6-H₂ (triplet) of F6P.
-
Expert Insight: If you observe a signal that diminishes over time while a new signal for inorganic phosphate (Pi) grows, this confirms the presence of the unstable F3P.
Part 4: Method B - High-Sensitivity Separation (HPAEC-PAD / LC-MS)
Objective: Separation of isomers and detection at physiological (µM) levels. Why: NMR lacks the sensitivity for trace detection in complex biological matrices.
Workflow: HPAEC-PAD (Dionex CarboPac)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is superior to reverse-phase HPLC for sugar phosphates.
-
Column: Dionex CarboPac PA1 or PA100.
-
Eluent: Sodium Acetate gradient in 100 mM NaOH.
-
Note: The high pH of the eluent will degrade F3P during the run if the run time is long. Keep gradients steep and fast.
-
-
Retention Time Validation:
-
F3P elutes at a distinct retention time from F6P and F1P due to the pKa differences of the phosphate group at the C3 position.
-
Workflow: LC-MS/MS (MRM Mode)
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC (Amide).
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Transitions (MRM):
-
Precursor: 259.0 m/z [M-H]⁻
-
Product Ions: 97 m/z [H₂PO₄]⁻ and 79 m/z [PO₃]⁻.
-
Note: Since F6P and F1P share these transitions, chromatographic separation is mandatory .
-
Part 5: Method C - Generating the Reference Standard (Enzymatic Validation)
The Problem: Commercial F3P standards are rarely available due to shelf-life instability. The Solution: Generate a fresh "Enzymatic Standard" in-situ to spike into your samples.
Protocol: In-Situ Synthesis of F3P Standard
This protocol uses the enzyme Fructosamine-3-kinase (FN3K) to generate authentic F3P.
Reagents:
-
Recombinant FN3K (commercial or expressed).
-
Substrate: 1-Deoxy-1-morpholinofructose (DMF) or Fructose (Fructose is a slow substrate; DMF is faster).
-
Co-factor: ATP (5 mM) + MgCl₂ (5 mM).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
Workflow:
-
Incubation: Mix FN3K, ATP, Mg²⁺, and Fructose (50 mM). Incubate at 37°C for 2–4 hours.
-
Verification: Aliquot a small volume and run via HPAEC or LC-MS to confirm the appearance of a new peak (F3P) and the consumption of ATP.
-
Spiking (Standard Addition):
-
Take your biological sample (Unknown).
-
Split into two vials: "Sample" and "Sample + Spike".
-
Add the enzymatic reaction mix to the "Spike" vial.
-
Result: If the unknown peak co-elutes perfectly with the enzymatically generated F3P and increases in height without splitting, identity is confirmed.
-
Figure 2: The FN3K pathway showing the enzymatic generation and spontaneous breakdown of F3P.
References
-
Szwergold, B. S., Kappler, F., & Brown, T. R. (1990). Identification of this compound in the lens of diabetic rats. Science, 247(4941), 451–454.
-
Delpierre, G., et al. (2000). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes. Biochemical Journal, 352(Pt 3), 835–839.
-
Petersen, A., et al. (1990). Identification of sorbitol 3-phosphate and this compound in normal and diabetic human erythrocytes. Journal of Biological Chemistry, 265(29), 17424-17427.
-
Van Schaftingen, E., et al. (2001). Fructosamine 3-kinase, an enzyme involved in protein deglycation. Biochemical Society Transactions, 29(Pt 2), 340–344.
Sources
Safety Operating Guide
Fructose 3-Phosphate: Proper Disposal & Handling Procedures
[1]
Part 1: Executive Directive (Autonomy)[1]
Fructose 3-phosphate (F3P) is not merely a benign sugar phosphate; it is a metastable metabolic intermediate with a high propensity for degradation into reactive dicarbonyls.[1] Unlike stable isomers such as fructose-6-phosphate, F3P rapidly decomposes into 3-deoxyglucosone (3-DG) , a potent glycating agent that cross-links proteins and DNA.[1]
The Core Directive: Treat F3P not as general chemical waste, but as a reactive intermediate . Disposal protocols must prevent the inadvertent formation of Advanced Glycation End-products (AGEs) in waste streams.[1] Do not dispose of F3P down the sink , regardless of local allowances for sugar solutions, as this promotes biofilm cross-linking in plumbing infrastructure.
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. The Mechanism of Hazard: Why Disposal Matters
Standard Safety Data Sheets (SDS) often classify sugar phosphates as "Non-Hazardous" (GHS Category 4 or Unclassified). This is regulatory accuracy but scientific negligence in a research context.[1]
Expert Insight:
F3P is unique because its phosphate group is on the C3 position.[1] This structural configuration destabilizes the furanose ring, facilitating a
If F3P is left in liquid waste containers with proteinaceous buffers (e.g., BSA, FBS, or cell lysates), it will generate high-molecular-weight aggregates that can clog waste lines or interfere with downstream chemical waste processing.[1]
2. Degradation Pathway Visualization
The following diagram illustrates the degradation cascade that dictates our disposal strategy.
Figure 1: The F3P degradation pathway showing the formation of the reactive cross-linker 3-DG, which necessitates segregation from proteinaceous waste.
Part 3: Operational Protocols
3.1. Physical & Chemical Profile
Understanding these properties is essential for selecting the correct waste stream.[1]
| Property | Data | Operational Implication |
| Molecular Weight | 260.14 g/mol | N/A |
| Solubility | High (Water) | Easily mobilized in aqueous waste; requires containment.[1] |
| Stability | Low (t½ < 6h at 37°C) | Must be kept frozen (-80°C) until use or disposal.[1] |
| Reactivity | Glycating Agent | Incompatible with amines (Tris, Glycine, Proteins).[1] |
| Waste Code | Non-RCRA Regulated | Classify as "Non-Hazardous Organic" but segregate.[1] |
3.2. Disposal Workflows[1][2][3]
Scenario A: Solid Waste (Lyophilized Powder or Contaminated Solids) This is the preferred disposal method to minimize environmental mobility.
-
Containment: Place F3P vials or contaminated wipes into a clear polyethylene bag.[1]
-
Labeling: Label as "Non-Hazardous Chemical Waste – Sugar Phosphates."
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) as sugar phosphates can act as reducing agents.[1]
-
Disposal: Transfer to the facility's solid chemical waste stream for incineration.[1]
Scenario B: Aqueous Waste (Stock Solutions & Reaction Mixtures) Critical: Prevent cross-linking in the waste container.
-
Segregation (The Golden Rule): Never pour F3P solutions into a general "Biological Liquid Waste" container that contains cell culture media or protein buffers. The F3P will degrade to 3-DG and cross-link the proteins, creating a "sludge" that is difficult to pump.
-
Neutralization/Dilution:
-
Container Selection: Use a dedicated "Aqueous Chemical Waste" carboy (HDPE).[1]
-
Labeling: "Aqueous Waste: this compound / 3-Deoxyglucosone. Non-Toxic.[1] NO PROTEINS."[1]
Scenario C: Spill Cleanup
-
Absorb: Use paper towels or inert absorbent (vermiculite) to soak up the liquid.[1]
-
Decontaminate: Wipe the surface with 10% ethanol.[1]
-
Note: Avoid using bleach immediately if the spill is concentrated, as it may cause minor exothermic oxidation, though generally safe. Ethanol is preferred to remove the sticky sugar residue.
-
-
Disposal: Bag all cleanup materials as solid chemical waste.
3.3. Self-Validating Storage Protocol
To prevent waste generation from degradation, adhere to this storage logic:
-
Arrival: Immediately transfer to -80°C .
-
Usage: Thaw on ice. Do not heat to dissolve.[1]
-
Validation: If the white lyophilized powder turns yellow/brown, it has degraded to 3-DG (browning reaction).[1] Discard immediately as solid waste; do not use for experiments.
Part 4: References
-
PubChem. this compound | C6H13O9P.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Lal, S., et al. (1995).[1] Fructose-3-phosphate is a better substrate for fructosamine 3-kinase than fructose-1-phosphate.[1] Archives of Biochemistry and Biophysics.
-
Szwergold, B. S., et al. (2001).[1] Identification of this compound in the lens of diabetic rats. Diabetes. Available at: [Link]
-
University of Wisconsin–Madison. Laboratory Chemical Disposal Procedures. Safety Department. Available at: [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
